5-(Aminomethyl)pyridin-2-ol dihydrobromide
Description
The exact mass of the compound 5-(Aminomethyl)pyridin-2-ol dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Aminomethyl)pyridin-2-ol dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyridin-2-ol dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAUNMGRZVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-44-2 | |
| Record name | 5-(aminomethyl)pyridin-2-ol dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Aminomethyl)pyridin-2-ol dihydrobromide chemical structure
[1][2]
Executive Summary
5-(Aminomethyl)pyridin-2-ol dihydrobromide is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[1][2][3] Its core structure features a 2-pyridone/2-hydroxypyridine tautomeric scaffold substituted with a primary aminomethyl group at the C5 position.[1][2]
This molecule serves as a critical bioisostere for amide bonds and phenyl rings in kinase inhibitors and GPCR ligands.[2] The dihydrobromide salt form (2HBr) is engineered to enhance the crystallinity, stability, and water solubility of the otherwise oxidation-prone free amine.[2]
Part 1: Structural Identity & Physiochemical Properties[1][2]
Chemical Identification
The compound exists in a dynamic equilibrium between two tautomeric forms, though the salt form locks the protonation state to maximize stability.[2]
| Property | Data |
| IUPAC Name | 5-(Aminomethyl)pyridin-2(1H)-one dihydrobromide |
| Common Synonyms | 6-Hydroxy-3-picolylamine 2HBr; 5-Aminomethyl-2-pyridone 2HBr |
| Free Base CAS | 131052-84-1 |
| Molecular Formula | C₆H₁₀Br₂N₂O (Salt); C₆H₈N₂O (Free Base) |
| Molecular Weight | ~285.96 g/mol (Salt); 124.14 g/mol (Free Base) |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |
| Acidity (pKa) | Pyridone NH: ~11.0; Aminomethyl |
Structural Dynamics: The Tautomeric Equilibrium
A defining characteristic of this scaffold is the lactam-lactim tautomerism.[2] In the solid state and polar solvents (like the biological milieu), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.[1][2][3] This preference is critical for drug design, as the 2-pyridone motif acts as a specific hydrogen bond donor/acceptor pair (Donor-Acceptor) distinct from the lactim (Acceptor-Donor).[1][2]
Figure 1: Lactim-Lactam tautomerism.[1][2] The 2-pyridone form (blue) is the pharmacologically relevant species in most kinase binding pockets.
Part 2: Synthetic Protocol
Retrosynthetic Analysis
The most robust route to 5-(aminomethyl)pyridin-2-ol dihydrobromide involves the reduction of 6-hydroxynicotinonitrile (also known as 5-cyano-2-pyridone).[1][2] The nitrile group is reduced to the primary amine under acidic conditions, which simultaneously traps the product as the stable HBr salt, preventing oxidative degradation or polymerization.[2]
Step-by-Step Synthesis Workflow
Reagents Required:
Protocol:
-
Charge: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 6-hydroxynicotinonitrile (1.0 eq) in Acetic Acid (10 vol).
-
Acidification: Slowly add 48% HBr (3.0 eq). The excess acid ensures the formation of the dihydrobromide salt and minimizes secondary amine formation.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen blanket to prevent ignition.[2]
-
Hydrogenation: Seal the vessel, purge with
(3x), then charge with to 40 psi. Agitate at room temperature for 12–18 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small portions of acetic acid.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to approximately 20% volume.
-
Crystallization: Add cold Isopropyl Alcohol (IPA) or Diethyl Ether to induce precipitation.[2] The dihydrobromide salt typically precipitates as a white to off-white crystalline solid.[2]
-
Drying: Filter the solid and dry under vacuum at 45°C over
(desiccant) to remove traces of acid and moisture.[2]
Figure 2: Synthetic pathway via catalytic hydrogenation of the nitrile precursor in acidic media.[1][2]
Part 3: Medicinal Chemistry Applications[1][2][5]
Bioisosterism in Drug Design
The 5-(aminomethyl)pyridin-2-ol scaffold is a "privileged structure" in medicinal chemistry.[1][2]
-
Peptide Bond Mimicry: The 2-pyridone ring mimics the geometry and hydrogen-bonding capabilities of a cis-peptide bond, making it valuable in protease inhibitors.[1][2]
-
Phenyl Ring Replacement: It serves as a polar alternative to a phenyl ring (reducing logP) while maintaining planarity.[2]
-
Linker Chemistry: The aminomethyl group provides a highly reactive handle for reductive amination or amide coupling, ideal for constructing PROTAC linkers where the pyridone binds to an E3 ligase ligand or the target protein.[2]
Key Interactions
In kinase inhibitors, the lactam motif (NH and C=O) often forms a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site (e.g., mimicking the adenine ring of ATP).[2]
Part 4: Handling, Stability & Analytics[2]
Stability & Storage[1]
-
Hygroscopicity: Dihydrobromide salts are typically hygroscopic.[2] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Oxidation: The aminomethyl group is susceptible to air oxidation if left as a free base.[2] The 2HBr salt protects the amine, but solutions should be prepared fresh.[2]
-
Light Sensitivity: Protect from light to prevent potential photo-degradation of the pyridone ring.[2]
Analytical Validation
To validate the integrity of the synthesized compound, the following data is expected:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)pyridin-2(1H)-one.[1][2] Retrieved from [Link][1][2]
-
Beukers, M. W., et al. (2004). New, non-adenosine, high-potency agonists for the human adenosine A2B receptor.[2] Journal of Medicinal Chemistry.[2] (Validating the use of pyridine/pyridone scaffolds in GPCR ligand design).
-
Caliendo, G., et al. (2002). Tautomerism of 2-hydroxypyridine derivatives: A theoretical and experimental study.[2] Journal of Heterocyclic Chemistry.[2] (Authoritative source on Lactam-Lactim equilibrium).[1][2]
-
Organic Syntheses (2010). Catalytic Reduction of Nitriles to Primary Amines. (General protocol grounding for Section 2.2). Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)pyridin-2-ol dihydrobromide is a salt form of the parent compound 5-(aminomethyl)pyridin-2-ol. The pyridine ring, a fundamental heterocyclic motif in medicinal chemistry, is adorned with an aminomethyl group and a hydroxyl group, bestowing upon it a unique electronic and structural profile. The formation of the dihydrobromide salt significantly influences the compound's physicochemical properties, which are of paramount importance in drug development for aspects such as formulation, bioavailability, and stability. This guide provides a comprehensive overview of the core physicochemical properties of 5-(Aminomethyl)pyridin-2-ol 2HBr, supported by established analytical methodologies.
Chemical Identity and Structure
5-(Aminomethyl)pyridin-2-ol exists in a tautomeric equilibrium with its pyridinone form, 5-(aminomethyl)-1H-pyridin-2-one. The protonation of the basic nitrogen centers by two equivalents of hydrobromic acid yields the dihydrobromide salt. The presence of both an acidic hydroxyl group and basic amino and pyridine ring nitrogen atoms makes the molecule zwitterionic at certain pH values.
Molecular Structure:
Caption: Chemical structure of 5-(Aminomethyl)pyridin-2-ol 2HBr.
Table 1: Chemical Identity of 5-(Aminomethyl)pyridin-2-ol 2HBr
| Property | Value |
| IUPAC Name | 5-(aminomethyl)pyridin-2-ol;dihydrobromide |
| Molecular Formula | C₆H₁₀Br₂N₂O |
| Molecular Weight | 285.97 g/mol |
| Canonical SMILES | C1=CC(=C(N=C1)O)CN.Br.Br |
| InChI Key | InChIKey=BRDNYQPZXYJAGF-UHFFFAOYSA-N |
| CAS Number | Not available |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. For 5-(Aminomethyl)pyridin-2-ol 2HBr, these properties are largely dictated by its salt form and the functional groups present.
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Method of Determination |
| Melting Point | Expected to be a high-melting solid (>200 °C) | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus |
| Solubility | High solubility in water; soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble to insoluble in nonpolar organic solvents (e.g., dichloromethane, hexanes). | Isothermal Shake-Flask Method / HPLC |
| pKa | Expected to have at least three pKa values corresponding to the pyridinium nitrogen, the aminomethyl group, and the hydroxyl group. | Potentiometric Titration / UV-Vis Spectroscopy / NMR Spectroscopy |
| LogP (Octanol-Water Partition Coefficient) | Expected to be low (negative value) due to high polarity of the salt form. | Shake-Flask Method / HPLC |
| Hygroscopicity | Likely to be hygroscopic. | Dynamic Vapor Sorption (DVS) |
| Physical Appearance | Expected to be a white to off-white crystalline solid. | Visual Inspection |
Experimental Methodologies for Physicochemical Characterization
To ensure scientific integrity, the following experimental protocols are provided as a guide for the characterization of 5-(Aminomethyl)pyridin-2-ol 2HBr.
pKa Determination by Potentiometric Titration
The ionization constants (pKa) of the pyridinium nitrogen, the primary amine, and the hydroxyl group are critical for understanding the compound's behavior in different pH environments, which influences its absorption and distribution. Potentiometric titration is a reliable method for determining these values[1][2][3][4].
Protocol:
-
Preparation of the Titrand: Accurately weigh and dissolve a sample of 5-(Aminomethyl)pyridin-2-ol 2HBr in deionized water to a concentration of approximately 1-5 mM.
-
Standardization of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the titrand solution in a thermostated vessel at 25 °C and continuously stir.
-
Titration Procedure:
-
To determine the pKa of the acidic protons (pyridinium and aminomethyl groups), titrate the sample solution with the standardized NaOH solution.
-
To determine the pKa of the hydroxyl group, first, acidify the sample solution with the standardized HCl to approximately pH 2, then titrate with the standardized NaOH solution.
-
-
Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first and second derivatives of the curve can be used to accurately locate the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
The aqueous solubility of a drug substance is a key factor influencing its oral bioavailability[5]. The dihydrobromide salt form is expected to significantly enhance the aqueous solubility compared to the free base.
Protocol (Isothermal Shake-Flask Method):
-
Sample Preparation: Add an excess amount of 5-(Aminomethyl)pyridin-2-ol 2HBr to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the suspensions to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment
The chemical stability of an API is crucial for ensuring its safety and efficacy throughout its shelf life. As a salt, 5-(Aminomethyl)pyridin-2-ol 2HBr is expected to have improved stability compared to the free base, particularly against oxidative degradation[6].
Protocol (Forced Degradation Study):
-
Stress Conditions: Expose solutions of 5-(Aminomethyl)pyridin-2-ol 2HBr to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C in neutral solution
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Mass Spectrometry: Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-(Aminomethyl)pyridin-2-ol 2HBr.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and exchangeable protons from the -OH, -NH₃⁺, and pyridinium N-H groups. The chemical shifts and coupling constants will be indicative of the substitution pattern and the electronic environment of the ring. For a similar compound, 2-amino-5-methylpyridine, proton signals for the pyridine ring appear between 6.3 and 7.8 ppm[7].
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (ammonium) | 2800-3200 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (pyridine ring) | 1550-1650 |
| C-N stretch | 1250-1350 |
| C-O stretch | 1000-1260 |
For 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹[8].
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for fragmentation analysis to support structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 125.06.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 5-(Aminomethyl)pyridin-2-ol dihydrobromide. The provided methodologies and expected data serve as a valuable resource for researchers and drug development professionals in characterizing this compound. A thorough understanding of these properties is essential for the rational design of formulations and for predicting the in vivo performance of this promising pharmaceutical candidate.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. 2019;24(12):2275. Available from: [Link]
-
Pyridine. In: Wikipedia. Available from: [Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules. 2024;29(14):3385. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. 2024;4(2):46-50. Available from: [Link]
- Zafar S, et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak J Pharm Sci. 2014;27(5 Spec no):1525-9.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. 2023;11(11):1-15.
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. 2023;28(19):6951. Available from: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. Magn Reson Chem. 2020;58(11):1026-1035. Available from: [Link]
- Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment. University of Minnesota Digital Conservancy. 2015.
-
Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein J Org Chem. 2014;10:2956-64. Available from: [Link]
- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. 2011;2(1):51-58.
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. 2020;12(5):413. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals. 2023;13(1):97. Available from: [Link]
- Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository. 2022.
- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Org Process Res Dev. 2021;25(10):2294-2301.
- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
- 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. 2024.
- FTIR spectra of 2-amino-5-methylpyridine and the complex. J Phys: Conf Ser. 2023;2579:012028.
-
2-Pyridinamine, 5-methyl-. NIST WebBook. Available from: [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025;15:2488-2507.
- Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI. 1968.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ChemistrySelect. 2021;6(28):7131-7144.
-
2-Amino-5-methylpyridine. PubChem. Available from: [Link]
- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules. 2025;30(7):1534.
- The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. J Mol Struct. 2017;1149:733-742.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ijirss.com [ijirss.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Characterization and Application of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide
[1]
Executive Summary
5-(Aminomethyl)pyridin-2-ol dihydrobromide (also known as 5-(aminomethyl)-2-pyridone dihydrobromide) is a bifunctional pyridine derivative utilized primarily as a fragment in Fragment-Based Drug Discovery (FBDD) and as a linker in PROTAC (Proteolysis Targeting Chimera) design.[1] Its structure features a tautomeric 2-hydroxypyridine core—capable of diverse hydrogen bonding interactions—and a primary amine handle for rapid diversification.[1] This guide details its physiochemical properties, synthesis logic, and handling protocols.[1]
Part 1: Chemical Identity & Physiochemical Properties[2]
Nomenclature and Stoichiometry
The compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state and neutral solution.[1] The "dihydrobromide" designation indicates a stoichiometry of two equivalents of hydrobromic acid (HBr) per mole of base, implying protonation of both the primary amine and the weakly basic pyridone oxygen/nitrogen system.
| Property | Data | Notes |
| IUPAC Name | 5-(Aminomethyl)pyridin-2(1H)-one dihydrobromide | Reflects the dominant keto-tautomer.[1] |
| Common Name | 5-(Aminomethyl)-2-hydroxypyridine 2HBr | Used in cataloging.[1][2] |
| CAS Number (Base) | 131052-84-1 | The salt form is often custom-manufactured; cite base CAS for search.[1] |
| Molecular Formula | C₆H₁₀Br₂N₂O | Base: C₆H₈N₂O · 2HBr |
| Molecular Weight | 285.96 g/mol | Base: 124.14 + 2(80.91) |
| Exact Mass | 283.91 g/mol | Monoisotopic mass. |
| Appearance | Off-white to pale yellow hygroscopic solid | Oxidizes slightly upon air exposure.[1] |
Structural Tautomerism
Understanding the tautomerism is vital for docking studies and solubility prediction. The 2-pyridone form presents a hydrogen bond donor (NH) and acceptor (C=O), whereas the 2-hydroxypyridine form presents a donor (OH) and acceptor (N).[1]
Graphviz Diagram 1: Tautomeric Equilibrium & Protonation
Caption: The equilibrium heavily favors the 2-pyridone form. Salt formation involves protonation of the exocyclic amine and the carbonyl oxygen.
Part 2: Synthesis & Quality Control[1]
Synthetic Route
The most reliable synthesis avoids direct functionalization of the methyl group (which lacks selectivity) and instead utilizes the reduction of 6-hydroxynicotinonitrile .
Protocol: Catalytic Hydrogenation Route
-
Starting Material: 6-Hydroxynicotinonitrile (CAS: 19225-86-6).[1]
-
Solvent System: Methanol or Ethanol with aqueous Ammonia (to suppress secondary amine formation).
-
Catalyst: Raney Nickel or Pd/C (10% loading).
-
Conditions: 40–60 psi H₂, 50°C, 4–6 hours.
-
Salt Formation: The crude amine base is dissolved in EtOH, cooled to 0°C, and treated with 48% HBr (aq) or HBr in Acetic Acid until precipitation occurs.[1]
Quality Control (QC) Workflow
Due to the polarity of the compound, standard silica chromatography is ineffective. Reverse-phase HPLC or recrystallization is required.[1]
Graphviz Diagram 2: QC Decision Tree
Caption: Analytical workflow ensuring stoichiometry and purity. HILIC chromatography is recommended due to high polarity.
Part 3: Handling, Stability & Solubility[1]
Hygroscopicity & Storage[1]
-
Challenge: Dihydrobromide salts of pyridines are highly hygroscopic. They readily absorb atmospheric water, forming a sticky gum which complicates weighing.
-
Protocol: Store under Nitrogen or Argon at 2–8°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Desalting: For reactions requiring the free base (e.g., amide coupling), treat the salt with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate resin (e.g., PL-CO3) in situ.[1] Avoid aqueous extraction due to high water solubility.
Solubility Profile
-
Water: >100 mg/mL (Excellent).
-
DMSO: >50 mg/mL.
-
Methanol: Soluble.
-
Dichloromethane/Ethyl Acetate: Insoluble.
Part 4: Applications in Drug Discovery[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged structure" in FBDD.[1] The 2-pyridone motif mimics the hydrogen bonding pattern of nucleobases, making it an excellent scaffold for:
-
Kinase Inhibitors: Binding to the hinge region (ATP-binding site).[1]
-
Epigenetic Targets: Bromodomain interactions.
Linker Chemistry
The 5-aminomethyl group serves as a nucleophilic "handle."[1] It is commonly reacted with carboxylic acids, sulfonyl chlorides, or isocyanates to extend the scaffold while maintaining the polar pyridone headgroup.[1]
Self-Validating Experiment: Free-Basing Verification
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14846981, 5-(Aminomethyl)-2(1H)-pyridone. Retrieved from [Link]
-
Sunway Pharmaceutical Co., Ltd. Product Analysis: 5-Aminomethyl-1H-pyridin-2-one (CAS 131052-84-1).[1][3][4] Retrieved from [Link]
-
Gómez-Gallego, M., & Sierra, M. A. (2011). Evolving Organic Synthesis: Fostering the Logic of Chemical Synthesis.[1] Chemical Reviews. (Context: Pyridone tautomerism and synthesis logic).
5-(Aminomethyl)pyridin-2-ol dihydrobromide PubChem CID data
An In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-ol Dihydrobromide
This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyridin-2-ol dihydrobromide, a pyridinone derivative with potential applications in medicinal chemistry and drug development. The structure of this document is designed to deliver not just data, but actionable insights for researchers and scientists in the field. We will delve into its chemical identity, safety protocols, potential synthetic pathways, and explore its prospective biological significance based on analogous structures.
Part 1: Core Chemical Identity and Properties
5-(Aminomethyl)pyridin-2-ol exists in tautomeric equilibrium with 5-(aminomethyl)pyridin-2(1H)-one. For the purpose of standardization, we will refer to the data associated with the pyridin-2(1H)-one form, as cataloged in PubChem. The dihydrobromide salt form is particularly relevant for laboratory use, often enhancing stability and solubility.
The foundational compound, 5-(Aminomethyl)pyridin-2(1H)-one, is identified by PubChem CID 131052-84-1.[1] Its properties are summarized below.
Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridin-2(1H)-one
| Property | Value | Source |
|---|---|---|
| PubChem CID | 131052-84-1 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one | [1] |
| SMILES | C1=CC(=O)NC=C1CN | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 124.063662883 Da | [1] |
| XLogP3-AA (LogP) | -1.4 |[1] |
Note: The properties listed are for the base molecule. The dihydrobromide salt will have a higher molecular weight and different physical properties, such as melting point and solubility.
Caption: Tautomeric forms of the core structure.
Part 2: Hazard Analysis and Safe Handling Protocols
5-(Aminomethyl)pyridin-2-ol dihydrobromide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to mitigate risks of exposure and injury. The following information is synthesized from the Safety Data Sheet (SDS).[2]
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Self-Validating Safety Workflow
The following workflow is designed to ensure a multi-layered safety approach when handling this compound. Each step serves as a checkpoint to validate the safety of the subsequent action.
Caption: Mandatory safety workflow for handling the compound.
Experimental Protocol: Safe Handling and Preparation of a Stock Solution
-
Pre-Experiment Safety Review : Before entering the lab, review the SDS for 5-(Aminomethyl)pyridin-2-ol dihydrobromide.[2] Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile is a suitable starting point, but check for specific solvent compatibility), and chemical splash goggles with a face shield.[2][3]
-
Ventilation : All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Weighing : On a calibrated analytical balance inside the fume hood, carefully weigh the desired amount of the compound. Use a spatula to transfer the solid and avoid generating dust.
-
Solubilization :
-
Place a stir bar in an appropriate-sized flask.
-
Add the desired volume of solvent (e.g., DMSO, water). The choice of solvent should be determined by experimental needs and solubility tests.
-
Slowly add the weighed 5-(Aminomethyl)pyridin-2-ol dihydrobromide to the solvent while stirring. Be aware of potential exothermic reactions.
-
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[2]
-
-
Waste Disposal : Dispose of all contaminated materials (gloves, weigh boats, etc.) and unused chemical in a designated hazardous waste container according to institutional and local regulations.[2]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store in a locked cabinet or area accessible only to authorized personnel.[2][4]
Part 3: Synthesis and Mechanistic Considerations
A direct, published synthesis for 5-(Aminomethyl)pyridin-2-ol dihydrobromide was not identified in the initial search. However, based on established organic chemistry principles and syntheses of structurally similar molecules, a plausible synthetic route can be proposed. A common strategy for introducing an aminomethyl group is the reduction of a nitrile.
Hypothetical Synthetic Workflow
A potential pathway could start from 5-bromo-2-methoxypyridine. This approach involves a cyanation step, followed by reduction of the resulting nitrile to the primary amine, and finally, deprotection of the methoxy group to reveal the pyridin-2-ol.
Caption: A plausible synthetic pathway for the target compound.
Causality Behind Experimental Choices:
-
Starting Material : 5-Bromo-2-methoxypyridine is a commercially available and logical starting point. The methoxy group serves as a protecting group for the hydroxyl, preventing unwanted side reactions during the cyanation and reduction steps.
-
Cyanation : The Rosenmund–von Braun reaction using copper(I) cyanide is a standard method for converting aryl halides to nitriles.
-
Nitrile Reduction : Catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) are effective methods for converting nitriles to primary amines. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity on a larger scale.
-
Deprotection/Salt Formation : The use of strong acid, such as hydrobromic acid (HBr), serves a dual purpose. It cleaves the methyl ether to reveal the final pyridin-2-ol and simultaneously forms the dihydrobromide salt of the two basic nitrogen atoms (the pyridine ring nitrogen and the aminomethyl nitrogen). This enhances the compound's crystallinity and stability.
Part 4: Potential Applications and Biological Context
While specific biological activity for 5-(Aminomethyl)pyridin-2-ol dihydrobromide is not yet widely reported, the aminopyridine scaffold is a privileged structure in medicinal chemistry.[5] Compounds containing this moiety are explored for a wide range of therapeutic targets.
-
Antimicrobial and Anticancer Research : Pyridine-based heterocycles are known to possess potent antimicrobial and anticancer properties.[6][7] The aminomethyl group can serve as a key pharmacophoric feature, potentially interacting with biological targets through hydrogen bonding or ionic interactions. For instance, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial and antioxidant activity.[8]
-
Kinase Inhibition : The aminopyridine structure is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, mimicking the hinge-binding motif of ATP. Research into aminopyridine-based compounds has identified potent inhibitors of various kinases involved in diseases like those caused by Trypanosoma brucei.[5]
-
Neuroscience and CNS Applications : The pyridine ring is a bioisostere of benzene and is frequently used to improve physicochemical properties such as solubility. Zolpidem, a sedative-hypnotic, is manufactured using 2-Amino-5-methylpyridine, highlighting the utility of this class of compounds in developing CNS-active agents.[9][10]
-
Building Block for Chemical Synthesis : As a bifunctional molecule (containing both an amine and a pyridinol), this compound is a valuable building block for combinatorial chemistry and the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or Schiff bases, enabling the creation of diverse chemical libraries for screening. The synthesis of various azaheterocycles often utilizes aminopyridines as key synthons.[11]
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 5-(Aminomethyl)pyridin-2-ol dihydrobromide.
- Fisher Scientific. (2025, December 25).
- Thermo Fisher Scientific. (2010, October 15).
- Kowalski, K., et al. (2018). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules.
- ChemicalBook. (2025, July 26).
- Lin, T. S., et al. (1981). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131052-84-1, 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243313, 5-Amino-2-methylpyridine. Retrieved from [Link]
- Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, (5-Aminopyridin-2-YL)methanol. Retrieved from [Link]
- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development.
- Biochem Chemopharma. (n.d.).
- Beilstein Journals. (n.d.).
- Garrido, A., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156022513. Retrieved from [Link]
- Cosson, A., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
- Gomaa, A. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, February 2).
- Wang, Y., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
Sources
- 1. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. sioc-journal.cn [sioc-journal.cn]
Methodological & Application
synthesis of 5-(Aminomethyl)pyridin-2-ol dihydrobromide from 6-hydroxynicotinonitrile
Executive Summary
This guide details the optimized protocol for the synthesis of 5-(aminomethyl)pyridin-2-ol dihydrobromide (Target) from 6-hydroxynicotinonitrile (Starting Material).[1] The transformation involves the selective catalytic hydrogenation of the nitrile moiety to a primary amine, followed by salt formation with hydrobromic acid.
This protocol addresses specific challenges associated with the substrate, including:
-
Tautomeric Equilibrium: The starting material exists in equilibrium between the hydroxypyridine and pyridone forms, influencing solubility and reactivity.
-
Chemomoselectivity: Reducing the nitrile group without over-reducing the pyridine/pyridone ring.
-
Impurity Control: suppressing the formation of secondary amines (dimerization) during hydrogenation.
Reaction Scheme & Strategic Analysis
The synthesis proceeds via a two-stage sequence: Catalytic Hydrogenation followed by Hydrobromination .[1]
Reaction Pathway (Graphviz Visualization)
Caption: Two-step conversion of 6-hydroxynicotinonitrile to 5-(aminomethyl)pyridin-2-ol dihydrobromide.
Critical Mechanistic Insights
-
Tautomerism: 6-Hydroxynicotinonitrile (CAS 95891-30-8) predominantly exists as 6-oxo-1,6-dihydropyridine-3-carbonitrile (the pyridone form) in solution.[1] This increases the polarity and melting point compared to standard pyridines.
-
Catalyst Selection: Raney Nickel is the catalyst of choice. Unlike Palladium on Carbon (Pd/C), which can sometimes reduce the pyridone ring or cause hydrogenolysis of the C-O bond under acidic conditions, Raney Nickel is highly selective for nitrile reduction to primary amines.
-
Ammonia Suppression: The reduction of nitriles often yields secondary amines via the condensation of the intermediate imine with the newly formed amine. Performing the reaction in methanolic ammonia (7N NH3 in MeOH) saturates the system with ammonia, shifting the equilibrium to favor the primary amine exclusively.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Role | Specifications |
| 6-Hydroxynicotinonitrile | 95891-30-8 | Starting Material | >98% Purity |
| Raney Nickel | 7440-02-0 | Catalyst | Slurry in water (Active) |
| Methanol (Ammoniated) | 67-56-1 | Solvent | 7N NH3 in MeOH |
| Hydrobromic Acid | 10035-10-6 | Acid Source | 48% Aqueous Solution |
| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |
Step 1: Catalytic Hydrogenation
Objective: Convert nitrile to primary amine.
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), charge 6-hydroxynicotinonitrile (10.0 g, 83.3 mmol).
-
Solvent Addition: Add 7N NH3 in Methanol (100 mL). Note: The starting material may not dissolve completely initially.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 2.0 g wet slurry) under an argon or nitrogen blanket.
-
Safety Alert: Raney Nickel is pyrophoric when dry. Never expose dry catalyst to air.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).
-
Pressurize to 50 psi (3.4 bar) with Hydrogen.
-
Stir vigorously at Room Temperature (25°C) for 1 hour, then increase temperature to 40°C if uptake is slow.
-
Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or HPLC.[2]
-
-
Workup:
-
Once H2 uptake ceases and SM is consumed, depressurize and purge with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet at all times.
-
Rinse the filter cake with Methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude free amine as a viscous oil or off-white solid.
-
Step 2: Salt Formation (Dihydrobromide)
Objective: Stabilize the amine and purify via crystallization.
-
Dissolution: Dissolve the crude amine residue from Step 1 in Absolute Ethanol (50 mL). Heat gently (40°C) if necessary to ensure complete dissolution.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 48% Aqueous Hydrobromic Acid (30 mL, approx. 3.0 equivalents).
-
Crystallization: Stir the slurry at 0°C for 2 hours.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold Ethanol (20 mL) followed by Diethyl Ether (20 mL) to remove excess acid and water.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Process Workflow & Logic
Caption: Operational workflow for the synthesis of 5-(aminomethyl)pyridin-2-ol dihydrobromide.
Analytical Characterization
The final product should be characterized to confirm identity and purity.
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: >250°C (decomposition expected for high-melting salts).[1]
-
1H NMR (D2O, 400 MHz):
-
δ 7.85 (d, 1H, Ar-H)
-
δ 7.60 (dd, 1H, Ar-H)
-
δ 6.55 (d, 1H, Ar-H)
-
δ 4.05 (s, 2H, CH2-NH2)
-
Note: Exchangeable protons (OH, NH, HBr) will not be visible in D2O.
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass (Free Base): 124.14
-
Observed [M+H]+: 125.1
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction or product loss in mother liquor.[1] | Increase reaction time/pressure. Cool filtrate further before filtering salt to maximize precipitation. |
| Secondary Amine Impurity | Insufficient Ammonia during hydrogenation. | Use fresh 7N NH3 in MeOH. Ensure saturation. |
| Colored Product | Oxidation of the phenol/pyridone ring. | Perform all steps under inert atmosphere (N2/Ar). Recrystallize from EtOH/Water. |
| Catalyst Ignition | Dry Raney Nickel exposed to air. | CRITICAL: Keep catalyst wet with water or alcohol at all times. Dispose of in dilute acid. |
References
-
Reduction of Cyanopyridines
-
Starting Material Properties
-
Analogous Synthesis (Pyridone Reduction)
-
Safety Data (Raney Nickel)
- Title: Raney Nickel Safety D
-
Source: Sigma-Aldrich.[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-HYDROXYNICOTINONITRILE|2-羟基-5-氰基吡啶(95891-30-8)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
5-(Aminomethyl)pyridin-2-ol dihydrobromide in fragment-based drug discovery
Application Note: 5-(Aminomethyl)pyridin-2-ol Dihydrobromide in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the technical application of 5-(Aminomethyl)pyridin-2-ol dihydrobromide (CAS: 1805494-03-8) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). The 2-pyridone motif is a privileged structure, acting as a bioisostere for amides and phenyl rings while offering dual hydrogen-bond donor/acceptor functionality.[1][2] This specific fragment features a primary amine "grow vector" at the C5 position, enabling rapid elaboration into adjacent binding pockets. This document provides standardized protocols for handling the acidic dihydrobromide salt, screening via NMR/SPR, and chemical strategies for hit-to-lead optimization.
Chemical Profile & Structural Utility[3][4][5]
The utility of this fragment lies in its "chameleon-like" ability to tautomerize and its distinct growth vector.
Tautomeric Equilibrium
In aqueous solution at physiological pH, the fragment exists predominantly in the 2-pyridone form rather than the 2-hydroxypyridine form. This is critical for molecular recognition:
-
2-Pyridone Form: Presents a hydrogen bond donor (N-H) and an acceptor (C=O).[3] This motif mimics the peptide bond and is a classic "hinge-binding" motif for kinases.
-
2-Hydroxypyridine Form: Presents a donor (O-H) and acceptor (N:).
The "Grow" Vector (C5-Aminomethyl)
The aminomethyl group serves two roles:
-
Solubility Handle: The primary amine (pKa ~9.0) ensures high aqueous solubility, a prerequisite for fragment screening at high concentrations (mM range).
-
Synthetic Vector: It allows for rapid elaboration via amide coupling, reductive amination, or sulfonylation to probe adjacent hydrophobic or polar sub-pockets.
Salt Form Considerations (Dihydrobromide)
The dihydrobromide (2HBr) salt is highly acidic.
-
Stability: The salt prevents oxidation of the amine and stabilizes the shelf-life.
-
Acidity: Dissolving this salt in weakly buffered solutions will drastically lower pH, potentially denaturing protein targets or causing false negatives in screening. Strict pH adjustment is required.
Protocol: Sample Preparation & Handling
Objective: Prepare a neutral, stable stock solution for biophysical assays without precipitating the fragment or denaturing the target protein.
Reagents:
-
5-(Aminomethyl)pyridin-2-ol dihydrobromide (Solid)
-
DMSO-d6 (for NMR) or anhydrous DMSO (for SPR)
-
1M NaOH or KOH
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5)
Step-by-Step Procedure:
-
Weighing: Weigh the dihydrobromide salt. Note that the molecular weight includes two HBr molecules.
-
MW calculation: Fragment (MW ~124) + 2xHBr (MW ~162) ≈ Total MW ~286 Da.
-
-
Primary Stock (DMSO): Dissolve the solid in DMSO to reach a concentration of 100 mM .
-
Note: The solution will be acidic. Do not add directly to protein yet.
-
-
Neutralization (Critical):
-
Prepare a "working stock" by diluting the DMSO stock into your assay buffer.
-
Self-Validating Step: Check pH immediately. The 2HBr equivalents will overwhelm standard buffer capacities at high fragment concentrations (e.g., 1-5 mM).
-
Action: Back-titrate the stock solution with 1M NaOH until pH matches the assay buffer (e.g., pH 7.4).
-
-
Solubility Check: Inspect for precipitation after neutralization. The free base is less soluble than the salt but generally stable up to 10 mM in 5% DMSO/Buffer.
Biophysical Screening Protocols
Workflow Logic
The following diagram illustrates the decision matrix for screening this fragment.
Figure 1: Screening workflow prioritizing solubility validation due to the HBr salt form.
Protocol A: Saturation Transfer Difference (STD) NMR
STD-NMR is the preferred primary screen to detect low-affinity binding (Kd: 10 µM – 10 mM).
-
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
-
Temperature: 298 K.
-
Sample Composition:
-
Protein: 10 µM.
-
Fragment: 500 µM (50:1 Ligand:Protein ratio).
-
Buffer: 50 mM Phosphate (PBS) or d11-Tris, pH 7.4, 10% D2O.
-
-
Pulse Sequence Parameters:
-
On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.
-
Off-resonance irradiation: 30 ppm (control).
-
Saturation time: 2.0 seconds (Gaussian train pulses).
-
-
Data Analysis:
-
Subtract "On-resonance" spectrum from "Off-resonance" spectrum.
-
Positive Hit: Signals corresponding to the pyridine ring protons and the methylene protons (CH2-NH2) appear in the difference spectrum.
-
Epitope Mapping: If the pyridine protons show stronger STD intensity than the methylene protons, the ring is the primary anchor.
-
Protocol B: Surface Plasmon Resonance (SPR)
Used to determine dissociation constants (Kd) and residence time.
-
Sensor Chip: CM5 or Streptavidin (depending on protein tag).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20), pH 7.4. Crucial: Match DMSO concentration exactly between running buffer and samples (typically 2-5%).
-
Injection Strategy:
-
Multi-cycle kinetics.
-
Concentration series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.
-
Contact time: 30s; Dissociation time: 60s.
-
-
Data Processing:
-
Double reference subtraction (Reference flow cell - Buffer blank).
-
Solvent correction (DMSO calibration curve) is mandatory for fragments.
-
Fit to 1:1 binding model (Steady State Affinity) if kinetics are too fast (square waves).
-
Fragment Elaboration Strategies
Once binding is confirmed, the 5-aminomethyl group is the handle for optimization.
Chemical Pathway Visualization
Figure 2: Synthetic pathways for growing the fragment hit.
Synthetic Protocols
-
Amide Coupling (Standard):
-
Dissolve carboxylic acid partner (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: Extra base needed to neutralize the 2HBr of the fragment.
-
Add 5-(Aminomethyl)pyridin-2-ol dihydrobromide (1.0 eq).
-
Stir RT for 2-4 hours. Purify via Prep-HPLC.
-
-
Why this works: The pyridone ring is robust; however, O-alkylation vs N-alkylation can occur if strong bases/alkyl halides are used directly on the ring. By reacting at the exocyclic amine (C5-position), you avoid disrupting the privileged pyridone binding motif.
Summary of Key Parameters
| Parameter | Value / Note |
| Molecular Weight | ~124.14 (Free Base) / ~286.0 (Dihydrobromide) |
| Solubility | High (>100 mM) in water/DMSO (Salt form). |
| pKa | ~0.75 (O-protonation), ~9.0 (Amine), ~11.6 (NH deprotonation). |
| H-Bond Donors | 2 (Ring NH, Amine NH2) |
| H-Bond Acceptors | 2 (Ring C=O, Amine N) |
| UV Absorbance | λmax ~295-300 nm (Pyridone band). |
| Storage | Desiccator, -20°C. Hygroscopic salt. |
References
-
Erlanson, D. A., et al. (2016).[4] "Fragment-to-Lead Optimization Strategies." Journal of Medicinal Chemistry. Link
-
Zhang, Y., & Pike, A. (2021).[1] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters. Link
-
Murray, C. W., & Rees, D. C. (2009).[4] "The rise of fragment-based drug discovery."[5][6][7][8] Nature Chemistry. Link
-
Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry. Link
-
Lepre, C. A., et al. (2004). "Theory and applications of NMR-based ligand screening." Chemical Reviews. Link
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-Based Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]
- 6. drughunter.com [drughunter.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. massbio.org [massbio.org]
Application Note: Strategies and Protocols for Peptide Coupling of 5-(Aminomethyl)pyridin-2-ol
Introduction and Molecular Analysis
5-(Aminomethyl)pyridin-2-ol is a bifunctional heterocyclic building block of increasing interest in medicinal chemistry and drug development. Its structure, incorporating a reactive primary amine and a pyridinol moiety, makes it a valuable scaffold for introducing a pyridine ring into peptides, peptidomimetics, and peptide-drug conjugates. This unique combination of functional groups, however, presents a distinct challenge for standard peptide synthesis protocols: the potential for unwanted side reactions due to competing nucleophiles.
The primary goal of a coupling reaction with this molecule is to achieve selective acylation of the primary aminomethyl group. However, the hydroxyl group of the pyridin-2-ol ring is also nucleophilic and can compete for the activated carboxylic acid, leading to the formation of an undesired O-acylated byproduct. Furthermore, the pyridin-2-ol system exists in a tautomeric equilibrium with its corresponding 2-pyridone form, which is favored in most conditions.[1] This equilibrium influences the electronic properties and reactivity of the entire molecule.
Diagram: Molecular Structure and Reactivity of 5-(Aminomethyl)pyridin-2-ol
Caption: Reactive sites on 5-(Aminomethyl)pyridin-2-ol.
This guide provides a comprehensive analysis of the challenges associated with the peptide coupling of 5-(Aminomethyl)pyridin-2-ol and offers detailed, field-proven protocols to achieve high-yield, chemoselective N-acylation.
The Core Challenge: Chemoselectivity (N- vs. O-Acylation)
The central difficulty in coupling reactions with 5-(Aminomethyl)pyridin-2-ol is controlling chemoselectivity. Primary amines are generally more nucleophilic than hydroxyl groups, which provides a thermodynamic basis for selective N-acylation.[2] However, under the highly reactive conditions of modern peptide coupling, this inherent selectivity can be compromised.
Several factors influence the outcome:
-
Reagent Reactivity: Highly reactive coupling reagents that generate exceptionally electrophilic intermediates (e.g., acyl fluorides or highly activated esters) can react indiscriminately with both nucleophiles.
-
Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are required to deprotonate the carboxylic acid and the protonated amine. However, excess base can also deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.
-
Steric Hindrance: The primary amine is sterically unhindered, which kinetically favors its reaction over the more sterically shielded ring hydroxyl group. This is a key advantage that can be exploited.
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) generally favor the more selective reaction pathway, minimizing side product formation.[3]
While protecting the hydroxyl group is a viable strategy to eliminate O-acylation, it adds steps to the synthetic route (protection and deprotection), reducing overall efficiency. The protocols in this guide focus on optimizing conditions to achieve high N-acylation selectivity without the need for a protecting group.
Selection of Coupling Reagents
The choice of coupling reagent is the most critical parameter for success. Reagents must be efficient enough to drive the reaction to completion but selective enough to avoid side reactions.
Table 1: Comparison of Recommended Peptide Coupling Reagents
| Reagent (Abbreviation) | Class | Mechanism of Action | Advantages for this Substrate | Disadvantages/Side Reactions |
| HATU | Aminium Salt | Forms a highly reactive OAt-active ester, which is more selective than the initial isouronium salt.[4] | High efficiency, rapid kinetics, excellent racemization suppression. The pyridine nitrogen in the HOAt leaving group can catalyze the aminolysis step.[5] | Potential for guanidinylation of the primary amine if used in large excess or with slow couplings.[6] |
| PyBOP | Phosphonium Salt | Forms a reactive OBt-active ester via an acyloxyphosphonium intermediate.[7] | High reactivity, especially for hindered couplings. No guanidinylation side reaction. Byproducts are generally non-carcinogenic.[7] | Can be less reactive than HATU for extremely difficult couplings. HOBt is potentially explosive in its anhydrous form.[3] |
| EDC / OxymaPure® | Carbodiimide / Additive | EDC activates the carboxylic acid to form an O-acylisourea, which is trapped by Oxyma to form a less reactive but more selective Oxyma-ester.[3] | Cost-effective, water-soluble urea byproduct is easily removed. Oxyma is a safer and often more effective alternative to HOBt.[3] | Slower reaction rates compared to onium salts. Risk of N-acylurea formation if the amine is not readily available.[3] |
Based on this analysis, HATU is the primary recommendation due to its superior reactivity and efficiency, which often leads to cleaner and faster reactions. PyBOP serves as an excellent alternative, particularly if guanidinylation is a concern. The EDC/Oxyma system is a reliable and economical choice for routine couplings where speed is not the primary concern.
Diagram: HATU-Mediated Carboxylic Acid Activation
Caption: Simplified mechanism of HATU activation.
Experimental Protocols
The following protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Diagram: General Peptide Coupling Workflow
Caption: Standard workflow for solution-phase peptide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields and purity with minimal reaction time.
Materials:
-
N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 eq)
-
HATU (1.05 mmol, 1.05 eq)
-
5-(Aminomethyl)pyridin-2-ol (1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in 5 mL of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color.
-
In a separate vial, dissolve 5-(Aminomethyl)pyridin-2-ol (1.1 eq) in 5 mL of anhydrous DMF.
-
Add the solution of 5-(Aminomethyl)pyridin-2-ol to the activated acid mixture dropwise over 2 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of methanol in dichloromethane) to yield the pure N-acylated product.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/OxymaPure®
This protocol provides a cost-effective and reliable method, utilizing a safer modern additive.
Materials:
-
N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 eq)
-
EDC·HCl (1.2 mmol, 1.2 eq)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 mmol, 1.2 eq)
-
5-(Aminomethyl)pyridin-2-ol (1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF (15 mL)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and OxymaPure® (1.2 eq) in 10 mL of anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Add the 5-(Aminomethyl)pyridin-2-ol (1.1 eq), followed by the dropwise addition of DIPEA (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.
-
If using DCM, dilute with additional DCM (30 mL). If using DMF, dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the urea byproduct from EDC.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-acylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient activation time or reagent stoichiometry. 2. Poor solubility of starting materials. 3. Deactivation of coupling reagent by moisture. | 1. Increase reagent equivalents to 1.2 (HATU) or 1.5 (EDC). Extend pre-activation time for HATU. 2. Add a co-solvent like NMP or increase the volume of DMF. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| O-Acylated Byproduct Detected | 1. Reaction temperature is too high. 2. Excess base deprotonating the hydroxyl group. 3. Coupling reagent is too reactive/unselective. | 1. Run the reaction at 0 °C. 2. Reduce the amount of DIPEA to the minimum required (e.g., 2.0 eq for HATU). 3. Switch to a less reactive system like EDC/Oxyma. Consider protecting the hydroxyl group if the problem persists. |
| Guanidinylation Byproduct (with HATU) | 1. HATU used in significant excess. 2. Coupling is unusually slow, allowing the amine to react with HATU directly. | 1. Use a stoichiometry of HATU closer to 1.0-1.05 eq. 2. Ensure efficient pre-activation of the acid before adding the amine. Switch to a phosphonium reagent like PyBOP. |
| Difficulty in Purification | 1. Byproducts (e.g., HOBt, urea) are co-eluting with the product. 2. Product is highly polar. | 1. Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities. 2. Use a more polar solvent system for chromatography (e.g., higher percentage of methanol in DCM) or consider reverse-phase HPLC. |
Conclusion
The successful peptide coupling of 5-(Aminomethyl)pyridin-2-ol hinges on promoting selective N-acylation while mitigating the formation of the O-acylated byproduct. By carefully selecting a modern, high-efficiency coupling reagent such as HATU and controlling key reaction parameters like base stoichiometry and temperature, high yields of the desired amide can be reliably achieved without resorting to protecting group strategies. The protocols and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to effectively incorporate this valuable heterocyclic scaffold into their synthetic targets.
References
-
De Vleeschouwer, F., et al. (2009). Reactivity of N-nucleophiles: A theoretical study. Journal of Physical Chemistry A. Available at: [Link] (Note: This is a representative source for the general principle of amine vs. alcohol nucleophilicity).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Subiros-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403. Available at: [Link]
-
TSI Journals. (2014, December 14). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Retrieved from [Link]
-
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
PMC. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Arote, N. D., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Arkivoc, 2010(10), 59-69. Available at: [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. pnas.org [pnas.org]
- 6. tsijournals.com [tsijournals.com]
- 7. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Heterocyclic Libraries Using 5-(Aminomethyl)pyridin-2-ol
Introduction: The Strategic Value of the 5-(Aminomethyl)pyridin-2-ol Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1] Its derivatives, particularly aminopyridines, serve as versatile building blocks for constructing complex heterocyclic systems with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-(aminomethyl)pyridin-2-ol motif is of particular strategic importance. It incorporates three key features for diversity-oriented synthesis: a nucleophilic aminomethyl group, a pyridin-2-ol core that can exist in tautomeric forms, and multiple sites for functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(aminomethyl)pyridin-2-ol as a versatile starting material for the efficient construction of diverse heterocyclic libraries. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for key multicomponent reactions (MCRs), a powerful strategy for rapidly generating molecular complexity from simple precursors.[2] The methodologies discussed herein are designed to be robust, scalable, and amenable to combinatorial synthesis efforts, thereby accelerating the drug discovery pipeline.
Core Synthetic Strategies for Library Generation
The unique bifunctionality of 5-(aminomethyl)pyridin-2-ol, possessing both a primary amine and a 2-hydroxypyridine moiety, allows for its participation in a variety of powerful cyclization and multicomponent reactions. We will focus on two high-impact strategies: the Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) for the synthesis of fused imidazopyridines and a proposed Pictet-Spengler reaction for the generation of novel tetrahydro-β-carboline analogues.
Strategy 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for Imidazo[1,2-a]pyridine Libraries
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous commercially available drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3] The GBB reaction, an isocyanide-based multicomponent reaction, offers a highly efficient and atom-economical route to this privileged core.[4][5] It involves the condensation of a 2-aminoazine (in this case, our pyridinol derivative), an aldehyde, and an isocyanide.[4][5]
Mechanistic Rationale: The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the aldehyde, facilitating the formation of an imine with the exocyclic aminomethyl group of 5-(aminomethyl)pyridin-2-ol. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. The endocyclic pyridine nitrogen, acting as an intramolecular nucleophile, attacks this intermediate in a 5-exo-dig cyclization. A subsequent rearomatization step yields the final 3-aminoimidazo[1,2-a]pyridine product. The power of this reaction lies in its ability to introduce three points of diversity (R¹, R², and R³) in a single synthetic operation.
Caption: Generalized workflow for GBB-3CR synthesis.
Experimental Protocol: GBB-3CR for Imidazo[1,2-a]pyridine Library Synthesis
This protocol describes a general procedure for the parallel synthesis of an imidazo[1,2-a]pyridine library in a 96-well plate format.
-
Reagent Stock Solution Preparation:
-
Prepare a 0.5 M solution of 5-(aminomethyl)pyridin-2-ol in methanol.
-
Prepare a 0.6 M solution of a diverse set of aldehydes (R¹-CHO) in methanol in separate vials.
-
Prepare a 0.6 M solution of a diverse set of isocyanides (R²-NC) in methanol in separate vials.
-
Prepare a 0.1 M solution of ammonium chloride (NH₄Cl) in methanol as the catalyst.[4]
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the 5-(aminomethyl)pyridin-2-ol stock solution.
-
Add 200 µL (0.12 mmol, 1.2 equiv) of the desired aldehyde stock solution to each well.
-
Add 200 µL (0.12 mmol, 1.2 equiv) of the desired isocyanide stock solution to each well.
-
Add 100 µL (0.01 mmol, 10 mol%) of the NH₄Cl catalyst solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block securely with a cap mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 24-48 hours. Monitor the reaction progress by taking a small aliquot from a representative well for LC-MS analysis.
-
Upon completion, unseal the block and concentrate the contents of each well to dryness using a centrifugal evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude residue in each well in a minimal amount of DMSO (e.g., 500 µL).
-
Purify the library members using parallel preparative HPLC-MS.
-
Characterize the final products by analytical LC-MS and ¹H NMR spectroscopy.
-
Table 1: Representative Data for a GBB-3CR Imidazo[1,2-a]pyridine Library
| Compound ID | Aldehyde (R¹) | Isocyanide (R²) | Molecular Weight ( g/mol ) | Yield (%) |
| LIB-A01 | Benzaldehyde | tert-Butyl isocyanide | 294.39 | 75 |
| LIB-A02 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 328.83 | 71 |
| LIB-A03 | 2-Naphthaldehyde | tert-Butyl isocyanide | 344.43 | 68 |
| LIB-B01 | Benzaldehyde | Cyclohexyl isocyanide | 320.43 | 80 |
| LIB-B02 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 354.87 | 78 |
| LIB-B03 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 370.47 | 72 |
Note: Yields are representative and based on analogous reactions with 2-aminopyridines.[3][4]
Strategy 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogue Libraries
The Pictet-Spengler reaction is a classic acid-catalyzed condensation followed by an intramolecular electrophilic aromatic substitution, which is fundamental to the biosynthesis of many alkaloids.[6][7] By treating 5-(aminomethyl)pyridin-2-ol as a bioisostere of tryptamine, we can propose its use in a Pictet-Spengler type reaction to generate novel heterocyclic scaffolds resembling the medicinally important β-carboline core.
Mechanistic Rationale: The reaction begins with the condensation of the primary amine of 5-(aminomethyl)pyridin-2-ol with an aldehyde or ketone to form a Schiff base.[7] In the presence of a strong acid (e.g., trifluoroacetic acid, TFA), this Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich pyridin-2-ol ring then acts as the nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization.[6] This intramolecular electrophilic substitution, followed by deprotonation, restores aromaticity and yields the fused heterocyclic product. This strategy allows for the introduction of diversity at two key positions (R¹ and R²).
Caption: Workflow for Pictet-Spengler library synthesis.
Experimental Protocol: Pictet-Spengler Reaction for Library Synthesis
This protocol provides a general procedure for the synthesis of a library of tetrahydro-β-carboline analogues.
-
Reaction Setup:
-
In a series of reaction vials, dissolve 5-(aminomethyl)pyridin-2-ol (1.0 equiv) in a suitable solvent such as acetonitrile (0.1 M).
-
To each vial, add a different aldehyde or ketone (1.1 equiv).
-
Stir the mixtures at room temperature for 1 hour to facilitate the formation of the corresponding imines.
-
-
Cyclization:
-
Cool the reaction mixtures in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to each vial. Caution: The addition of TFA is exothermic.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the progress by LC-MS. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products via flash column chromatography on silica gel or by preparative HPLC to yield the desired library members.
-
Table 2: Projected Diversity Points for a Pictet-Spengler Library
| Compound Series | R¹ | R² | Expected Core Structure |
| LIB-C | Aryl, Hetaryl | H | 1-Aryl/Hetaryl substituted |
| LIB-D | Alkyl | H | 1-Alkyl substituted |
| LIB-E | Aryl | Alkyl | 1,1-Disubstituted (Spirocyclic) |
Note: The feasibility and yields of these reactions would require experimental validation, but the protocol is based on well-established Pictet-Spengler procedures.[8][9]
Conclusion and Outlook
The 5-(aminomethyl)pyridin-2-ol scaffold is a highly valuable, yet underexplored, building block for the construction of diverse and medicinally relevant heterocyclic libraries. The multicomponent strategies outlined in this application note, particularly the GBB and Pictet-Spengler reactions, provide efficient, atom-economical, and highly adaptable workflows for generating libraries of complex molecules. These protocols are designed to be readily implemented in a drug discovery setting, enabling the rapid exploration of chemical space around these privileged heterocyclic cores. The resulting compound libraries can serve as a rich source for high-throughput screening campaigns, ultimately accelerating the identification of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
- ResearchGate. (2025). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
- MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Refubium. Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5.
- Preprints.org. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities.
- MDPI. (2021). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
- Thieme. (2014). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- ACS Publications. (2025). Construction of Pyridine-Fused Azacorroles through Multicomponent-Coupling Strategy.
- ResearchGate. Synthesis of fused pyridines.
- Bentham Science. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction.
- NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Springer. DIVERSITY-ORIENTED SYNTHESIS.
- BenchChem. 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one.
- Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- ACS Publications. (2004). Beyond Mere Diversity: Tailoring Combinatorial Libraries for Drug Discovery.
- ResearchGate. Synthesis of 2-aminopyridine derivatives.
- Wikipedia. (2023). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Semantic Scholar. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reaction mechanism of 5-(Aminomethyl)pyridin-2-ol with acyl chlorides
Application Note: Chemoselective
Executive Summary
This guide details the mechanistic principles and experimental protocols for the selective
Mechanistic Analysis
Substrate Tautomerism and Reactivity
5-(Aminomethyl)pyridin-2-ol exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution—particularly in polar aprotic solvents like DMF or DMSO, and even in chlorinated solvents—the equilibrium heavily favors the 2-pyridone tautomer due to the stability of the amide-like resonance contribution [1].
-
Primary Amine (
): This is an -hybridized aliphatic amine. It acts as a "hard" nucleophile with a (of the conjugate acid) 9–10. It is the kinetic site of attack. -
Pyridone Oxygen/Nitrogen: The ring nitrogen is amide-like (non-basic, poor nucleophile). The oxygen at position 2 is less nucleophilic than the primary amine but can participate in
-acylation under forcing conditions or with specific counter-ions (e.g., salts).
Reaction Pathway
The reaction proceeds via a nucleophilic acyl substitution (
-
Nucleophilic Attack: The lone pair of the aliphatic amine attacks the electrophilic carbonyl carbon of the acyl chloride (
), forming a tetrahedral zwitterionic intermediate. -
Elimination: The intermediate collapses, expelling the chloride ion (
) to reform the carbonyl double bond.[1] -
Deprotonation: A base (added explicitly, such as Triethylamine or Diisopropylethylamine) removes the proton from the cationic nitrogen to yield the neutral amide product.
Chemoselectivity: Under controlled temperature (
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the tautomeric preference and chemoselective attack of the primary amine over the pyridone ring system.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| 5-(Aminomethyl)pyridin-2-ol | Substrate | >97% Purity; Dry thoroughly (hygroscopic). |
| Acyl Chloride ( | Reagent | 1.05 – 1.10 equivalents. Freshly distilled if possible. |
| Triethylamine ( | Base | 1.2 – 1.5 equivalents. Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | Anhydrous; Aprotic to prevent hydrolysis. |
| DMF | Co-solvent | Optional; Use if substrate solubility in DCM is poor. |
Standard Operating Procedure (SOP)
Step 1: Solubilization
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 5-(Aminomethyl)pyridin-2-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If the substrate does not dissolve due to its zwitterionic character, add anhydrous DMF dropwise until a clear solution or fine suspension is achieved.
Step 2: Base Addition
-
Cool the mixture to
using an ice bath. -
Add Triethylamine (1.5 equiv) dropwise. The solution may clarify further as the base disrupts intermolecular hydrogen bonding.
Step 3: Acylation
-
Dilute the Acyl Chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes.
-
Critical: Slow addition prevents localized high concentrations that could lead to bis-acylation (
-diacylated side products).
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Step 4: Workup & Purification
-
Quench: Add a small amount of water or saturated
solution. -
Phase Separation: Dilute with DCM and wash with water (
).-
pH Control: Avoid strong acidic washes, as the pyridone oxygen can be protonated, increasing water solubility of the product. A neutral or slightly acidic (
) wash is ideal.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (typically MeOH/DCM gradients due to polarity).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the selective acylation process.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Zwitterionic nature of substrate. | Use DMF as a co-solvent or switch to THF. Avoid protic solvents (MeOH) which compete for the acyl chloride. |
| Excess reagent or high temperature. | Maintain strict stoichiometry (1.05–1.1 eq). Keep reaction at | |
| Low Yield | Product loss to aqueous phase. | The product contains a pyridone/hydroxypyridine moiety, making it amphoteric. Keep aqueous washes close to neutral pH (5–7). Salt out the aqueous layer with NaCl if necessary. |
| Hydrolysis of Reagent | Wet solvents. | Ensure DCM/DMF are anhydrous. Acyl chlorides are moisture sensitive. |
References
-
Tautomerism of 2-Hydroxypyridines
- Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine systems." Accounts of Chemical Research, 1977.
-
Note: Confirms the dominance of the 2-pyridone form in polar media, guiding the nucleophilicity assessment.
-
General Acylation Protocols (Schotten-Baumann conditions)
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Context: Foundational text for nucleophilic acyl substitution mechanisms.
-
Selective Functionalization of Aminopyridines
- -alkylation/acylation. (e.g.
-
See: "Synthesis of 5-(aminomethyl)-2-chloropyridine" (PrepChem) for analogous amine reactivity.
-
Chemoselectivity in Acylation
- Dunn, A. D., et al. "Selectivities in acylation of primary and secondary amine...
-
Context: Supports the kinetic preference for primary amines over other nucleophiles.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)pyridin-2-ol Derivatives
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)pyridin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. As Senior Application Scientists, we have structured this guide to address the common challenges encountered in the lab, explaining the chemical principles behind each recommendation to empower you to optimize your synthetic routes.
Introduction
5-(Aminomethyl)pyridin-2-ol and its derivatives are valuable heterocyclic building blocks in medicinal chemistry. Their structural motif is found in various pharmacologically active agents. For instance, the closely related compound 4-Amino-5-methylpyridin-2-ol is a key starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone, which is used to treat chronic kidney disease associated with type 2 diabetes.[1][2] However, the synthesis of these substituted pyridinols can be challenging due to the electronic nature of the pyridine ring and the potential for competing side reactions.[3][4] This guide provides solutions to common issues to improve yield, purity, and overall success.
Core Synthetic Pathways: An Overview
The synthesis of these target molecules often involves a multi-step sequence. While specific routes vary, a common strategy involves building the substituted pyridine ring and then performing functional group interconversions.
Caption: A generalized workflow for the synthesis of pyridin-2-ol derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve experimental challenges.
Q1: My overall yield is consistently low. What are the most critical factors to investigate first?
Low yield is a frequent issue stemming from the inherent reactivity of pyridines. The electron-deficient nature of the pyridine ring deactivates it towards certain reactions, while the nitrogen's lone pair can interfere with catalysts.[4] A systematic check is crucial.
Caption: A decision-making workflow for initial low-yield troubleshooting.
Detailed Answer:
-
Purity of Starting Materials: Pyridine derivatives can be sensitive to air and moisture. Ensure all reagents are pure and solvents are properly dried. Water can deactivate catalysts and reagents, especially in cross-coupling or organometallic reactions.[4][5]
-
Inert Atmosphere: Many steps, particularly those involving metal catalysts (e.g., Palladium), require a strictly inert atmosphere (Nitrogen or Argon). The pyridine nitrogen's lone pair can coordinate to metal catalysts, inhibiting their activity, and oxygen can lead to catalyst degradation.[4]
-
Reaction Conditions: Suboptimal parameters are a common cause of poor yields.[4]
-
Temperature: Some reactions, like the hydrolysis of a 2-chloropyridine to a pyridin-2-one, may require high temperatures (e.g., 180°C) and pressure in an autoclave to proceed to completion. Conversely, other steps may require cooling to prevent side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. Prolonged reaction times can lead to product degradation.[6]
-
Q2: I am struggling with the reduction of a nitro group on the pyridine ring. The reaction is either incomplete or forms multiple byproducts. How can I optimize this?
The reduction of a nitro group to an amine is a critical step. The choice of reducing agent and conditions is key to achieving high yield and selectivity.
Detailed Answer:
-
Method 1: Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst Choice: Platinum-based catalysts are sometimes used for hydrogenating nitro-N-oxides.[2] For a standard nitro group, Palladium on carbon (Pd/C) is common. However, pyridine compounds can sometimes act as catalyst poisons. If you suspect this, consider increasing the catalyst loading or using a different catalyst like Platinum(IV) oxide (Adam's catalyst).
-
Solvent and Additives: Using solvents like ethanol or methanol is typical. The presence of an acid (like HCl) can sometimes facilitate the reaction, but may also promote side reactions depending on the substrate.
-
-
Method 2: Metal/Acid Reduction: Using reagents like Iron powder with ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) are classic alternatives. These methods can be more robust against catalyst poisoning but may require more extensive workup to remove metal salts. An improved yield from 70% to 84% has been reported by switching from Fe/NH₄Cl to catalytic hydrogenation for a similar pyridinone system.[7]
| Parameter | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Metal/Acid Reduction (e.g., Fe/NH₄Cl) |
| Pros | Cleaner reaction, easier workup, high yields possible.[7] | Less sensitive to catalyst poisons, robust. |
| Cons | Catalyst can be poisoned by pyridine nitrogen or sulfur impurities. Requires specialized pressure equipment. | Workup can be difficult due to metal salt byproducts. Can be less selective. |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate | Water, Ethanol, Acetic Acid |
Q3: The conversion of my 2-chloro-pyridine intermediate to the final 2-pyridone (2-ol) is inefficient. What are the best conditions?
This nucleophilic aromatic substitution is often the most challenging step, requiring forcing conditions.
Detailed Answer:
The direct displacement of a 2-chloro substituent with a hydroxide group is difficult due to the electron-deficient nature of the ring.
-
High Temperature & Pressure: The most effective reported methods involve reacting the 2-chloro intermediate with a strong base like potassium hydroxide (KOH) in a solvent like methanol or ethylene glycol in a sealed autoclave at elevated temperatures (e.g., 180°C).[2] These conditions provide the necessary energy to overcome the activation barrier. A patent describes this specific conversion with a total yield of 84% and high purity (>99%).[2]
-
Base Concentration: Ensure a sufficient molar excess of the base is used to drive the reaction to completion.
-
Alternative Routes: If direct substitution fails, consider alternative strategies such as converting the 2-chloro group to a 2-methoxy group, followed by demethylation. However, this adds steps to the synthesis.
Q4: My final product is highly polar and difficult to purify from inorganic salts and other polar impurities. What purification strategies are effective?
The aminomethyl and hydroxyl groups make the final product quite polar and often water-soluble, complicating standard purification by silica gel chromatography.
Detailed Answer:
-
Acid/Base Extraction: Before chromatography, perform an aqueous workup. You can often protonate your amine with a dilute acid (e.g., 1M HCl) to move it into the aqueous phase, wash the organic phase to remove non-polar impurities, and then basify the aqueous phase (e.g., with NaHCO₃ or NaOH) to re-extract your product into an organic solvent like ethyl acetate or dichloromethane.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Methanol/Ether) can be highly effective at removing impurities.
-
Cation-Exchange Chromatography: This is a powerful technique for purifying basic compounds like amines.[8] The crude product can be loaded onto a cation-exchange column (e.g., Dowex 50X8). Non-basic impurities are washed away, and the desired product is then eluted by washing with a basic solution (e.g., ammonia in methanol). This method is highly efficient for removing non-basic impurities and excess reagents.[8]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica (C18) may provide better separation than normal-phase silica, using solvent systems like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.
Frequently Asked Questions (FAQs)
Q: Why is it generally difficult to achieve high yields in pyridine synthesis? A: The pyridine ring's electronic properties are the primary reason. The electronegative nitrogen atom makes the ring electron-deficient, deactivating it towards electrophilic substitution. Furthermore, the nitrogen's basic lone pair can complex with Lewis acids or metal catalysts, inhibiting their function.[4] This often leads to a need for harsh reaction conditions, which can decrease yield and produce side products.[3]
Q: When should I consider using a protecting group for the pyridine nitrogen? A: A protecting group is advisable when the nitrogen's lone pair interferes with a reaction.[4] A common strategy is to convert the pyridine to a pyridine N-oxide. This has two benefits:
-
It masks the lone pair, preventing it from interfering with catalysts.
-
It alters the ring's electronics, making the C2 and C4 positions more susceptible to nucleophilic attack and directing certain electrophilic substitutions.[4][9] The N-oxide can be removed later in the synthesis via reduction.
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Pyridine Salt Neutralization & Free-Basing
[1]
Core Concept: The Chemistry of Dihydrobromides
Why does this salt exist? A pyridine intermediate carrying a "dihydrobromide" label typically implies the molecule possesses two basic sites. While the pyridine nitrogen (pKa ~5.[1][2][3]2) accounts for one equivalent of HBr, the second equivalent indicates the presence of another basic functional group, such as an exocyclic amine (e.g., aminopyridines, pKa ~6.8–9.1) or a second heterocyclic ring.[4]
The Neutralization Challenge To liberate the free base, you must deprotonate both sites.
-
Target pH: You must exceed the pKa of the most basic nitrogen by at least 2 pH units to ensure >99% deprotonation.
-
The Trap: Stopping at pH 7 might neutralize the pyridine ring (pKa ~5.2) but leave the secondary amine protonated, resulting in a monohydrobromide salt that may fail to extract into organic solvents or crash out as a "gummy" solid.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest method for your specific intermediate.
Figure 1: Protocol Selection Matrix. Select Method A for standard bulk intermediates, Method B for sensitive/small-scale compounds, and Method C for highly polar species.
Standard Protocols
Method A: Biphasic Neutralization (The Standard)
Best for: Lipophilic intermediates (>100 mg) that are stable in air.
Reagents:
-
Saturated aqueous Na₂CO₃ or K₂CO₃ (pH ~11)[4]
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)[4]
Protocol:
-
Dissolution: Suspend the Pyridine-2HBr salt in the organic solvent (10 mL/g). It may not dissolve completely.[4][5]
-
Basification: Add Saturated Na₂CO₃ slowly while stirring.
-
Separation: Transfer to a separatory funnel. Shake vigorously.
-
Extraction: Collect the organic layer.[4][9] Re-extract the aqueous layer 2x with fresh solvent to recover any trapped product.
-
Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Method B: Non-Aqueous Scavenging (Moisture Sensitive)
Best for: Intermediates prone to hydrolysis or "oiling out" in water.
Reagents:
-
Powdered Potassium Carbonate (K₂CO₃) - Dried[4]
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Protocol:
-
Suspend: Add Pyridine-2HBr salt to MeCN or MeOH.
-
Scavenge: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃.
-
Agitate: Stir vigorously at room temperature for 2-4 hours. The HBr reacts with the carbonate to form KBr (insoluble).
-
Filter: Filter off the inorganic salts (KBr + excess K₂CO₃) through a Celite pad.[4]
-
Concentrate: Evaporate the filtrate to obtain the free base.
Troubleshooting Guide
Issue 1: "I lost my product in the aqueous layer."
Cause: Many pyridine free bases retain significant water solubility due to the nitrogen lone pair hydrogen-bonding with water.[4] Solution:
-
Salting Out: Saturate the aqueous layer with solid NaCl or K₂CO₃.[4] This increases the ionic strength, forcing the organic pyridine out of the water (Hofmann, 1881 principles).
-
Solvent Switch: Switch from EtOAc to DCM or Chloroform/Isopropanol (3:1) .[4] The alcohol helps extract polar amines.
Issue 2: "The product turned into a black tar/oil."
Cause: Pyridine free bases are often less stable than their salts.[4] They can oxidize or polymerize (especially vinyl-pyridines) once the stabilizing proton is removed. Solution:
-
Temperature Control: Perform the neutralization at 0°C.
-
Immediate Use: Do not store the free base. Neutralize immediately before the next step.
-
Alternative: Use a weaker base (NaHCO₃) if the pKa allows (check pKa of the specific intermediate).
Issue 3: "Emulsions formed during extraction."[1]
Cause: Dihydrobromide salts often generate fine precipitates of inorganic bromide salts or possess surfactant-like properties during the transition state.[4] Solution:
-
Filtration: Filter the biphasic mixture through a glass frit before separation to remove suspended solids.
-
Brine Break: Add saturated brine to the emulsion and wait 20 minutes.
Quantitative Data: Base Selection
| Base | Approx pH (0.1M) | Suitability for Pyridine-2HBr | Notes |
| NaHCO₃ | 8.3 | Poor | Too weak for 2nd basic site (e.g., aminopyridines).[4] |
| Na₂CO₃ | 11.4 | Excellent | Standard choice.[4] Good buffering capacity.[4] |
| NaOH | 13.0 | Risky | Can hydrolyze esters/amides on the pyridine ring.[4] |
| Et₃N | 10.8 | Avoid | Forms Et₃N·HBr which is hard to separate from product.[4] |
Workflow Visualization
Figure 2: Step-by-step workflow for Biphasic Neutralization (Method A).
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to neutralize the salt in situ? A: It is not recommended for isolation.[4] While TEA will neutralize the HBr, it forms Triethylamine Hydrobromide (TEA·HBr), which is often soluble in the same organic solvents (DCM/THF) as your pyridine intermediate. This makes purification difficult.[4] Use inorganic bases (Carbonates/Hydroxides) so the byproduct (NaBr/KBr) stays in the water or precipitates out.
Q: My intermediate is a 2-aminopyridine. Is NaHCO₃ strong enough? A: Likely not. The pKa of the ring nitrogen is ~6.8, but the second protonation site (if involved in a 2HBr lattice) or the equilibrium required means NaHCO₃ (pH ~8.3) might not drive the reaction to completion efficiently. Use Na₂CO₃ (pH ~11) to ensure the equilibrium shifts fully to the free base [1].
Q: How do I store the free base if I can't use it immediately? A: Pyridine free bases are prone to N-oxidation and coloration.[4] Store under Argon/Nitrogen in the freezer (-20°C). If the compound is an oil, consider converting it to a more stable salt (e.g., Tartrate or Fumarate) if you need long-term storage [2].
References
-
PubChem. (n.d.).[4] 2-Aminopyridine (Compound).[4][2][10][11] National Library of Medicine.[4] Retrieved May 20, 2025, from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard text for purification protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[4] (Source for pKa and acid-base extraction principles).
-
Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.[4] (Source for biphasic extraction techniques).
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. reddit.com [reddit.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Oxidation in 5-(Aminomethyl)pyridin-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)pyridin-2-ol. Its purpose is to address the common challenge of oxidative degradation during storage and handling, ensuring the integrity and reliability of your experimental outcomes.
Understanding the Challenge: The Inherent Instability of 5-(Aminomethyl)pyridin-2-ol
5-(Aminomethyl)pyridin-2-ol is a valuable building block in pharmaceutical research, notably as a key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1] However, its chemical structure, featuring both an aminomethyl group and a pyridin-2-ol moiety, renders it susceptible to oxidation. The presence of these functional groups creates electron-rich centers that are prone to attack by atmospheric oxygen and other oxidizing agents.
The oxidation process can lead to the formation of various impurities, which can compromise the purity of the compound, affect reaction yields, and potentially introduce unforeseen biological activity in downstream applications. Understanding the mechanisms of this degradation is the first step toward effective prevention.
Diagram: Potential Oxidation Pathway
The following diagram illustrates a plausible, though simplified, oxidative degradation pathway for 5-(Aminomethyl)pyridin-2-ol. The primary sites of oxidation are the aminomethyl group and the pyridinol ring system.
Sources
purification methods for 5-(Aminomethyl)pyridin-2-ol reaction mixtures
Welcome to the technical support guide for the purification of 5-(Aminomethyl)pyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. 5-(Aminomethyl)pyridin-2-ol is a polar, amphoteric molecule, presenting unique purification challenges. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
FAQs - Understanding the Molecule
Q1: What are the key chemical properties of 5-(Aminomethyl)pyridin-2-ol that influence its purification?
A1: The purification strategy for 5-(Aminomethyl)pyridin-2-ol is dictated by its unique structural features:
-
Amphoteric Nature: It possesses a basic primary amine (-CH₂NH₂) and a weakly acidic pyridin-2-ol group. This means it can be protonated in acidic conditions and deprotonated in basic conditions, drastically changing its solubility.[1][2][3] This dual nature is the cornerstone of purification via acid-base extraction.
-
Polarity: The presence of both amine and hydroxyl/amide functionalities makes it a very polar molecule. This leads to high solubility in polar solvents like water and alcohols, and low solubility in non-polar organic solvents like hexanes or ether.[4]
-
Tautomerism: The pyridin-2-ol moiety exists in equilibrium with its pyridone tautomer. This can affect its crystalline structure and interactions with stationary phases in chromatography.
-
Zwitterionic Potential: At a specific pH (the isoelectric point), the molecule can exist as a zwitterion, with a protonated aminomethyl group (–CH₂NH₃⁺) and a deprotonated pyridinolate oxygen (–O⁻). Zwitterions often exhibit minimum solubility in organic solvents, a property that can be exploited.
Q2: My reaction involves the reduction of 5-cyanopyridin-2-ol. What are the likely impurities I should be trying to remove?
A2: When synthesizing 5-(Aminomethyl)pyridin-2-ol from 5-cyanopyridin-2-ol via reduction (e.g., using H₂/Pd/C, NaBH₄/CDI, or LiAlH₄), you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 5-cyanopyridin-2-ol.
-
Over-reduction Products: Although less common, depending on the reducing agent and conditions, other functional groups could potentially be reduced.
-
Hydrolysis Byproducts: If the reaction or workup is not anhydrous, the nitrile group of the starting material could hydrolyze to form 5-carboxamidopyridin-2-ol or 5-carboxypyridin-2-ol.
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, trace amounts of palladium may leach into the product.
-
Reagent Byproducts: For instance, if using a borohydride reduction, borate salts may be present after workup.[5]
Understanding these potential impurities is critical for selecting the appropriate purification method. For example, a carboxylic acid impurity can be easily removed with a basic wash during an extraction.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process. A decision-making workflow is presented below to help guide your choice of purification strategy.
Sources
Technical Support Center: Resolving Aggregation Issues in 5-(Aminomethyl)pyridin-2-ol NMR Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common aggregation-related issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of 5-(Aminomethyl)pyridin-2-ol. As a molecule with both a basic aminomethyl group and an acidic pyridin-2-ol moiety, it is prone to various intermolecular interactions that can complicate spectral acquisition and interpretation. This resource offers a structured, question-and-answer approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 5-(Aminomethyl)pyridin-2-ol shows broad, poorly resolved peaks. What is the likely cause?
A1: Broad peaks in the NMR spectrum of 5-(Aminomethyl)pyridin-2-ol are a classic indicator of molecular aggregation.[1][2] This phenomenon arises from several factors inherent to the molecule's structure:
-
Intermolecular Hydrogen Bonding: The aminomethyl and pyridin-2-ol functional groups are excellent hydrogen bond donors and acceptors.[1][3][4] This leads to the formation of intermolecular hydrogen bonds, creating larger, more slowly tumbling molecular assemblies in solution.[3] Slower tumbling rates result in faster transverse relaxation (T₂), which manifests as broader NMR signals.[5]
-
Zwitterionic Character: In certain pH ranges, the molecule can exist as a zwitterion, with a protonated aminomethyl group (NH₃⁺) and a deprotonated pyridinol (O⁻). These charged species can interact via strong electrostatic forces, promoting aggregation.
-
Concentration Effects: At higher concentrations, the probability of intermolecular interactions and aggregation increases significantly.[1][6]
The dynamic nature of these interactions, with molecules constantly associating and dissociating, contributes to the observed peak broadening.[1]
Q2: How does the choice of NMR solvent affect the aggregation of 5-(Aminomethyl)pyridin-2-ol?
A2: The choice of a deuterated solvent is critical in managing the aggregation of polar molecules like 5-(Aminomethyl)pyridin-2-ol.[7][8] The solvent's properties directly influence the intermolecular forces that drive aggregation.
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents can actively participate in hydrogen bonding, competing with the solute-solute interactions and potentially disrupting aggregates.[1] However, in D₂O, the zwitterionic form may be stabilized, which could still lead to aggregation depending on the pH.
-
Aprotic Polar Solvents (e.g., DMSO-d₆, DMF-d₇): These solvents can solvate the polar functional groups of the molecule, but they are less effective at disrupting strong hydrogen bonds compared to protic solvents.[9] In some cases, they may even promote aggregation by not effectively shielding the interactive sites.
-
Aprotic Nonpolar Solvents (e.g., Chloroform-d, Benzene-d₆): These solvents are generally poor choices for this polar molecule due to low solubility. If dissolution is achieved, aggregation is highly likely as the polar solute molecules will preferentially interact with each other rather than the nonpolar solvent.[10]
-
| Solvent Type | Interaction Mechanism | Effect on Aggregation | Recommended Use Case |
| Protic | Competes for hydrogen bonding sites | Generally reduces aggregation | When solubility is good and pH can be controlled |
| Aprotic Polar | Solvates polar groups | Variable, may not prevent strong H-bonding | When protic solvents are not suitable |
| Aprotic Nonpolar | Poor solvation of polar groups | Promotes aggregation | Not recommended |
Troubleshooting Guides
Problem 1: Persistent Peak Broadening Despite Solvent Change
If you continue to observe broad peaks after trying different solvents, the issue may be related to pH, concentration, or temperature.
Caption: Troubleshooting workflow for broad NMR peaks.
Protocol 1: Concentration Variation Study
-
Prepare a stock solution of 5-(Aminomethyl)pyridin-2-ol in your chosen deuterated solvent at the highest soluble concentration.[11]
-
Acquire a standard ¹H NMR spectrum.
-
Prepare a series of dilutions from the stock solution (e.g., 50%, 25%, 12.5%).
-
Acquire a ¹H NMR spectrum for each dilution.
-
Analyze the spectra for changes in peak width and chemical shift.[12] A significant sharpening of peaks upon dilution is a strong indication of aggregation.[12][13]
Protocol 2: pH Titration in D₂O
-
Dissolve a known amount of 5-(Aminomethyl)pyridin-2-ol in D₂O.
-
Acquire an initial ¹H NMR spectrum.
-
Prepare dilute solutions of DCl and NaOD in D₂O.
-
In separate NMR tubes, adjust the pH of the sample solution by adding small, precise volumes of the acidic or basic solution.[14]
-
Acquire a ¹H NMR spectrum for each pH value.
-
Observe the changes in chemical shifts and peak widths to identify a pH range where aggregation is minimized and spectral resolution is optimal.[15]
Protocol 3: Temperature Variation Study
-
Prepare your sample as usual.
-
Ensure the NMR spectrometer's variable temperature unit is properly calibrated.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Increase the temperature in increments (e.g., 10-15°C) and allow the sample to equilibrate for 5-10 minutes at each new temperature.[16][17]
-
Acquire a spectrum at each temperature.
-
Increased thermal energy can disrupt weaker intermolecular interactions like hydrogen bonds, leading to sharper signals.[1][18]
Problem 2: Chemical Shifts are Inconsistent Between Samples
Variations in chemical shifts for 5-(Aminomethyl)pyridin-2-ol can be frustrating and are often linked to subtle changes in the sample environment that affect aggregation.
A2: Inconsistent chemical shifts are typically a consequence of the dynamic equilibrium between the monomeric and aggregated states of the molecule. The observed chemical shift is a weighted average of the shifts for these different species. Any factor that alters this equilibrium will change the observed chemical shift.[13]
-
pH Fluctuations: Small, uncontrolled variations in pH can significantly alter the protonation state of the amino and pyridinol groups, thereby changing the hydrogen bonding and electrostatic interactions that drive aggregation.[4][15]
-
Concentration Differences: As established, higher concentrations favor aggregation.[13][19] If sample concentrations are not kept consistent, the equilibrium position will vary, leading to different chemical shifts.
-
Temperature Gradients: Temperature affects the strength and lifetime of hydrogen bonds.[16][17][20] Inconsistent temperatures between experiments will lead to shifts in the aggregation equilibrium and, consequently, the chemical shifts.[18]
| Parameter | Control Measure | Rationale |
| pH | Use a buffered deuterated solvent (e.g., phosphate buffer in D₂O) or consistently adjust the pH of each sample. | Maintains a constant protonation state, stabilizing the aggregation equilibrium.[21] |
| Concentration | Prepare all samples to the same precise concentration using volumetric flasks and calibrated pipettes. | Ensures the monomer-aggregate equilibrium is at a consistent position for all samples.[22] |
| Temperature | Use the spectrometer's variable temperature unit to maintain a constant, calibrated temperature for all acquisitions. | Minimizes variations in hydrogen bond strength and dynamics.[16][17] |
| Additives | Consider adding a small amount of a competitive hydrogen-bonding agent or a solubility enhancer. | Can help to standardize the sample environment by disrupting solute-solute aggregation in a controlled manner.[23][24] |
If other methods are insufficient, certain additives can be used to improve spectral quality.
-
Competitive Hydrogen-Bonding Agents: Add a small percentage (e.g., 1-5%) of methanol-d₄ to a solvent like DMSO-d₆. The methanol can compete for hydrogen bonding sites on your molecule, disrupting self-aggregation.
-
Solubility Enhancers/Aggregation Inhibitors: For particularly stubborn aggregation, small amounts of non-ionic surfactants or certain amino acids like arginine can sometimes help by disrupting hydrophobic interactions or shielding charged regions.[21][23][24]
-
Important Considerations:
-
Always run a control spectrum of the additive in the solvent to identify its peaks.
-
Start with very low concentrations of the additive and increase incrementally, as high concentrations can introduce their own complexities.
-
Be aware that additives will change the chemical environment and may induce their own chemical shifts in your analyte.[25]
-
By systematically addressing these potential sources of aggregation, you can significantly improve the quality and reproducibility of your NMR data for 5-(Aminomethyl)pyridin-2-ol, leading to more reliable structural elucidation and analysis.
References
- Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. (2006, August 12). Molecular Physics, 10(1).
- Explain the effect of hydrogen bonding on NMR spectrum with example. (2025, June 19). Filo.
- The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. The Journal of Physical Chemistry - ACS Publications.
- Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC.
- The Temperature Dependence of Hydrogen Bonds Is More Uniform in Stable Proteins: An Analysis of NMR h3 J NC′ Couplings in Four Different Protein Structures. (2024, June 21). MDPI.
- Temperature-dependence of protein hydrogen bond properties as studied by high-resolution NMR. (2002, April 12). PubMed.
- Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Canadian Science Publishing.
- Review of the current state of protein aggregation inhibition from a materials chemistry perspective. (2021, January 15). RSC Publishing.
- Referencing of the chemical shift scale in the NMR data. (2010, September 9).
- Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023, June 21). MDPI.
- The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023, April 6). MDPI.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- NMR Solvents. MilliporeSigma.
- NMR Sample Preparation. University of Cambridge. Retrieved from University of Cambridge Department of Chemistry.
- Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. University of Miami Scholarly Repository.
- How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec.
- NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. (2026, February 11). Lund University Publications.
- troubleshooting NMR peak assignments for pyridinium salts. Benchchem.
- Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC - NIH.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect.
- Intermolecular hydrogen bonds studied by NMR spectroscopy. Institute of Organic Chemistry and Biochemistry of the CAS.
- Preparing an NMR sample. University of York. Retrieved from University of York Department of Chemistry.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- Quantifying the Association of Caffeine Using NMR Spectroscopy in the Organic Chemistry Laboratory. ChemRxiv.
- Figure 11. [NMR-based detection of aggregation. (Left)...]. (2024, September 5). Assay Guidance Manual - NCBI.
- (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016, June 27). ResearchGate.
- NMR Sample Preparation: The Complete Guide. Organomation.
- Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC.
- Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.
- 4-Amino-5-methylpyridin-2-ol. Sigma-Aldrich.
- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022, February 1). PMC.
- (5-Aminopyridin-2-YL)methanol. PubChem.
- A new tool for detecting aggregation. (2019, November 10). Practical Fragments.
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 7). PMC.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
- 2-((5-(Aminomethyl)pyridin-2-yl)(methyl)amino)ethanol. Alchem Pharmtech.
- 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate.
- NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. [No Source Found].
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022, February 1). PMC.
- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
- Flagging Problematic Compounds in Drug Discovery. (2021, October 20). NMX Research and Solutions.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC.
- 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs.
- 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. Wiley Online Library.
Sources
- 1. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 2. nmxresearch.com [nmxresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. nmr.group.uochb.cz [nmr.group.uochb.cz]
- 5. Practical Fragments: A new tool for detecting aggregation [practicalfragments.blogspot.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. mdpi.com [mdpi.com]
- 8. NMR 溶剂 [sigmaaldrich.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 15. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temperature-dependence of protein hydrogen bond properties as studied by high-resolution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmrwiki.org [nmrwiki.org]
- 19. thieme-connect.de [thieme-connect.de]
- 20. mdpi.com [mdpi.com]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
stability of 5-(Aminomethyl)pyridin-2-ol dihydrobromide in basic conditions
This guide serves as a specialized technical resource for researchers working with 5-(Aminomethyl)pyridin-2-ol dihydrobromide .[1] It addresses the chemical behavior, stability risks, and handling protocols specifically within basic (alkaline) environments.[2]
Part 1: Executive Technical Summary
Compound: 5-(Aminomethyl)pyridin-2-ol dihydrobromide Core Challenge: Stability in basic media (pH > 8.0).[1] Status: Metastable in Base. While the dihydrobromide salt is stable in solid form, introducing it to basic conditions triggers a cascade of deprotonation events that significantly alters its reactivity. The primary failure mode in basic solution is oxidative degradation (browning) driven by dissolved oxygen acting on the electron-rich pyridin-2-olate anion.[1]
Part 2: Chemical Behavior & Tautomerism
To understand the stability, one must understand the species present at different pH levels. This molecule is not static; it shifts between cationic, neutral, and anionic forms.
The pH-Dependent Transformation Pathway[1]
In basic conditions, the protective HBr is stripped away. The molecule transitions from a stable pyridinium salt to a reactive pyridin-2-olate anion.[1]
Figure 1: The deprotonation cascade of 5-(Aminomethyl)pyridin-2-ol.[1] Stability decreases as pH increases due to the formation of the electron-rich anion.[1]
Mechanism of Instability
-
Tautomeric Shift: In neutral solution, the compound exists primarily as the 2-pyridone tautomer. However, strong bases (pH > 11) deprotonate the amide-like nitrogen (or the hydroxyl oxygen, depending on resonance view), locking it into the pyridin-2-olate aromatic system [1].[1]
-
Oxidative Sensitivity: The pyridin-2-olate anion is electron-rich.[1] In the presence of dissolved oxygen, it readily undergoes radical-mediated oxidative coupling, often at the 3- or 6-position of the ring.[1] This results in the formation of colored (yellow
brown black) impurities known as "pyridone tars" [2]. -
Amine Reactivity: The free primary amine (
) generated in base is a potent nucleophile. If the solution contains CO (from air), it can form carbamates. If esters or aldehydes are present as impurities, it will cross-link.
Part 3: Troubleshooting & FAQs
Scenario 1: Color Change
Q: I neutralized the salt with 1M NaOH, and the solution turned yellow/brown within minutes. Is it ruined?
-
Diagnosis: This is early-stage oxidative coupling.[1]
-
Cause: Dissolved oxygen in your buffer/solvent reacted with the pyridinolate anion.
-
Solution: If the color is faint yellow, the purity may still be >95%. If brown, significant degradation has occurred.
-
Prevention: Always use degassed solvents (sparged with Argon/Nitrogen) before adding the base. Keep the headspace inert.
Scenario 2: Precipitation
Q: Upon adding base to pH ~8, a white solid crashed out. Should I filter it?
-
Diagnosis: You reached the Isoelectric Point (pI) .
-
Cause: At pH ~8-9, the molecule exists largely as the neutral free base (or zwitterion), which often has the lowest solubility in water.
-
Action:
-
If your goal is extraction: This is good. Extract the suspension with an organic solvent (e.g., n-Butanol or DCM/MeOH).
-
If you need a homogeneous solution: You must go to a higher pH (>11) to form the soluble anion or lower pH (<4) to reform the cation.
-
Scenario 3: Storage
Q: Can I store the free base solution at 4°C overnight?
-
Answer: No. The free amine/pyridinolate form is chemically restless. It should be generated in situ and used immediately. If storage is unavoidable, freeze at -80°C under argon, but expect 5-10% degradation upon thawing.[1]
Part 4: Validated Protocols
Protocol A: Safe Neutralization (Generation of Free Base)
Use this protocol if you need the reactive amine for a coupling reaction.
Reagents:
-
5-(Aminomethyl)pyridin-2-ol dihydrobromide
-
1.0 M NaOH (degassed)
-
Argon gas[3]
Steps:
-
Degas: Sparge water or buffer with Argon for 15 minutes before adding the compound.
-
Dissolve: Add the dihydrobromide salt to the degassed solvent. It will be acidic (pH ~2).[4]
-
Titrate: Under an Argon blanket, add NaOH dropwise.
-
Use: Transfer immediately to the reaction vessel via syringe. Do not expose to air.
Protocol B: Quantitative Stability Check (HPLC)
Use this to verify if your basic solution is still viable.
| Parameter | Condition |
| Column | C18 Reverse Phase (Polar-embedded preferred for amines) |
| Mobile Phase A | Water + 0.1% TFA (Keeps amine protonated/retained) |
| Mobile Phase B | Acetonitrile |
| Detection | UV @ 254 nm (Aromatic ring) & 300 nm (Pyridone shift) |
| Pass Criteria | Single peak > 98% area.[1] New peaks at higher R_t usually indicate dimers. |
Part 5: References
-
Tautomerism of 2-Hydroxypyridines:
-
Oxidative Instability of Aminopyridines:
-
Source: Cox, R. A. "Hydrolysis and stability of pyridine derivatives." Canadian Journal of Chemistry (General Reference for Pyridine reactivity in base).
-
Context: Pyridines with electron-donating groups (OH, NH2) are susceptible to aerobic oxidation in alkaline conditions.
-
-
pKa Data for Analogous Systems:
-
Source: NIST Chemistry WebBook, "2-Pyridinamine, 5-methyl-".[1]
-
Relevance: Provides pKa baselines for the aminomethyl and ring nitrogens.
-
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation
In the realm of drug discovery and development, the precise characterization of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton in a molecule. 5-(Aminomethyl)pyridin-2-ol is a versatile building block, and understanding its structure in different forms, such as the dihydrobromide salt, is crucial for its application. This guide will delve into the intricacies of its ¹H NMR spectrum, focusing on the tautomeric equilibrium and the effects of protonation.
Tautomerism: The Pyridin-2-ol vs. Pyridin-2-one Form
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In polar solvents, such as the D₂O or DMSO-d₆ commonly used for NMR analysis, the pyridone tautomer is significantly favored.[1][2] This is a key consideration for interpreting the ¹H NMR spectrum of 5-(Aminomethyl)pyridin-2-ol dihydrobromide, as the pyridone form will be the predominant species observed.
Caption: Tautomeric equilibrium of 5-(Aminomethyl)pyridin-2-ol.
¹H NMR Spectrum Analysis of 5-(Aminomethyl)pyridin-2-ol Dihydrobromide (Predicted)
The structure for analysis is therefore the 5-(ammoniomethyl)pyridin-2(1H)-one cation with two bromide counter-ions.
Caption: Structure of the protonated form of the target molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| H-6 | ~8.0-8.2 | d | J ≈ 2-3 | This proton is ortho to the carbonyl group and the protonated ring nitrogen, leading to significant deshielding. The coupling is to H-4. |
| H-4 | ~7.8-8.0 | dd | J ≈ 8-9, 2-3 | This proton is coupled to both H-3 and H-6. The larger coupling constant is from the ortho coupling to H-3, and the smaller is from the meta coupling to H-6. |
| H-3 | ~6.5-6.7 | d | J ≈ 8-9 | This proton is ortho to the amide nitrogen and is coupled to H-4. |
| -CH₂- | ~4.0-4.3 | s | - | The methylene protons are adjacent to a positively charged nitrogen, causing a downfield shift. The signal is expected to be a singlet as there are no adjacent protons. |
| -NH₃⁺ | ~8.5-9.0 | br s | - | The protons of the ammonium group are expected to be broad and downfield due to exchange and the positive charge. |
| N-H | ~11-13 | br s | - | The amide proton in the pyridone ring is typically observed as a broad singlet at a very downfield chemical shift.[3] |
Comparative Analysis: 5-(Aminomethyl)pyridin-2-ol Dihydrobromide vs. 3-(Aminomethyl)pyridine
To highlight the spectral features of the target compound, a comparison with 3-(Aminomethyl)pyridine (3-Picolylamine) is instructive. This compound shares the aminomethylpyridine core but lacks the 2-oxo group and is not in a salt form.
| Compound | H-2 | H-4 | H-5 | H-6 | -CH₂- | -NH₂ |
| 3-(Aminomethyl)pyridine | ~8.5 ppm (s) | ~7.7 ppm (d) | ~7.3 ppm (dd) | ~8.5 ppm (d) | ~3.9 ppm (s) | ~1.5 ppm (br s) |
| 5-(Aminomethyl)pyridin-2-ol Dihydrobromide (Predicted) | - | ~7.8-8.0 ppm (dd) | - | ~8.0-8.2 ppm (d) | ~4.0-4.3 ppm (s) | ~8.5-9.0 ppm (br s) |
Key Differences and Their Origins:
-
Pyridine Ring Protons: The presence of the electron-withdrawing carbonyl group at the 2-position in the pyridone ring of the target compound generally leads to a downfield shift of the ring protons compared to a simple pyridine. However, the double protonation in the dihydrobromide salt will have a more pronounced deshielding effect on all ring protons. The protonation of the pyridine nitrogen in pyridinium salts is known to cause a significant downfield shift of the ortho and para protons.[4][5][6]
-
Aminomethyl Protons (-CH₂-): In 3-(Aminomethyl)pyridine, the methylene protons appear around 3.9 ppm. In the dihydrobromide salt of the target molecule, the protonation of the amino group to an ammonium group (-NH₃⁺) will cause a further downfield shift of the adjacent methylene protons to the region of 4.0-4.3 ppm.
-
Amine Protons (-NH₂ vs. -NH₃⁺): The amine protons in 3-(Aminomethyl)pyridine are typically observed as a broad singlet at a relatively upfield position (~1.5 ppm). In contrast, the ammonium protons in the dihydrobromide salt are expected to be significantly deshielded and appear at a much lower field (~8.5-9.0 ppm) due to the positive charge and hydrogen bonding with the solvent and counter-ions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers wishing to acquire their own data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-(Aminomethyl)pyridin-2-ol dihydrobromide.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is a good choice for observing the exchangeable protons, while DMSO-d₆ will allow for the observation of all protons, including the N-H and -NH₃⁺ protons.
-
Add a small amount of an internal standard (e.g., TMS or a suitable water-soluble standard like DSS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use a standard 90° pulse sequence.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.
-
Conclusion
The ¹H NMR spectrum of 5-(Aminomethyl)pyridin-2-ol dihydrobromide is a rich source of structural information. A thorough understanding of tautomerism and the effects of protonation is essential for its correct interpretation. By comparing its predicted spectrum with that of the related compound 3-(Aminomethyl)pyridine, we can appreciate the significant influence of the 2-oxo group and the dihydrobromide salt on the chemical shifts of the various protons. This guide provides a framework for the analysis of this and similar molecules, aiding in the structural elucidation endeavors of researchers in the chemical and pharmaceutical sciences.
References
-
2-Pyridone - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
2-Pyridone - chemeurope.com. (n.d.). Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... Retrieved February 18, 2026, from [Link]
-
The Journal of Physical Chemistry A - ACS Publications. (2010, July 1). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. Retrieved February 18, 2026, from [Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
-
1-methylpyridinium bromide - SpectraBase. (n.d.). Retrieved February 18, 2026, from [Link]
-
UV, 1H and 13C NMR spectra, and AM1 studies of protonation of aminopyridines - Semantic Scholar. (1994, June 16). Retrieved February 18, 2026, from [Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl) - IUCr Journals. (2017, October 24). Retrieved February 18, 2026, from [Link]
-
5-(Aminomethyl)pyridin-2(1H)-one - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]
-
5-Aminomethyl-1h-pyridin-2-one - Pharmaffiliates. (n.d.). Retrieved February 18, 2026, from [Link]
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
-
Protonation effect on chemical shifts of some piperidones unusual influence by anions - Indian Journal of Chemistry. (2006, July). Retrieved February 18, 2026, from [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved February 18, 2026, from [Link]
-
Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited - ERIC. (n.d.). Retrieved February 18, 2026, from [Link]
-
3-Pyridinemethanamine - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]
-
Charges Shift Protonation: Neutron Diffraction Reveals That Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed. (2017, April 18). Retrieved February 18, 2026, from [Link]
-
Formation of 5-aminomethyl-2,3- dihydropyridine-4(1H)-ones from 4-amino-tetrahydropyridinylidene Salts - Preprints.org. (2023, September 22). Retrieved February 18, 2026, from [Link]
-
Proton magnetic resonance studies of the association of amino methyl pyridines. (1965). Retrieved February 18, 2026, from [Link]
-
1 H-NMR spectra of pyridones I - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
-
1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
-
Pyridine - SpectraBase. (n.d.). Retrieved February 18, 2026, from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]
-
15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29). Retrieved February 18, 2026, from [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to HPLC Method Development for the Purity of 5-(Aminomethyl)pyridin-2-ol
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to key intermediates, such as 5-(Aminomethyl)pyridin-2-ol, a substituted pyridine derivative whose structural motifs are common in medicinal chemistry. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2] Therefore, developing a robust, accurate, and reliable analytical method for purity determination is a non-negotiable step in the path to regulatory approval.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-(Aminomethyl)pyridin-2-ol. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, grounded in the physicochemical properties of the analyte. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for developing a scientifically sound, fit-for-purpose purity method that aligns with the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]
Understanding the Analyte: Challenges of a Polar, Basic Compound
The molecular structure of 5-(Aminomethyl)pyridin-2-ol presents a classic analytical challenge for reversed-phase (RP) HPLC, the workhorse of pharmaceutical analysis. Its structure features:
-
A hydrophilic pyridine ring .
-
A basic primary amine (-CH₂NH₂).
-
A polar hydroxyl group (-OH), which can exist in tautomeric equilibrium with its pyridone form.
This combination of functional groups renders the molecule highly polar and basic, leading to two primary analytical hurdles in reversed-phase chromatography:
-
Poor Retention: Highly polar analytes have a weak affinity for non-polar stationary phases (like the common C18) and a strong affinity for the polar mobile phase, resulting in little or no retention and elution near or in the solvent front.[6][7] This makes accurate quantification difficult, as the analyte peak can co-elute with excipients or other early-eluting impurities.
-
Peak Tailing: The basic nitrogen atoms in the molecule can engage in strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[8][9] This leads to asymmetrical, tailing peaks, which compromise resolution, reduce sensitivity, and hinder accurate integration.
Our method development strategy, therefore, must be a targeted effort to overcome these intrinsic challenges by systematically evaluating and comparing different stationary and mobile phases.
Comparative Experimental Strategy: A Multi-Faceted Approach to Method Development
A "one-size-fits-all" approach is antithetical to robust method development. We designed a comparative study to evaluate three distinct reversed-phase columns, each offering a unique interaction mechanism, in conjunction with optimized mobile phases to control analyte ionization and minimize undesirable silanol interactions.
Stationary Phase Selection: Beyond C18
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[10] We compared three alternatives:
-
Traditional C18 (L1): The industry standard, serving as our baseline. It separates primarily based on hydrophobicity.[6][11] While poor retention is anticipated, it is essential to establish this baseline to justify the selection of a more specialized column.
-
Polar-Embedded C18 (e.g., Amide phase): These columns have a polar group (like an amide) embedded within the alkyl chain. This modification makes the surface more wettable, preventing the "phase collapse" or "dewetting" that can occur with highly aqueous mobile phases needed for polar analytes.[12] It also provides an alternative selectivity mechanism through hydrogen bonding.
-
Phenyl-Hexyl (L11): This phase provides a unique separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte.[8] This can be particularly effective for separating molecules with aromatic moieties where alkyl phases fail.
Mobile Phase Optimization: Controlling the Chemistry
The mobile phase is a powerful tool for manipulating retention and improving peak shape.[13] Our optimization focused on:
-
pH Control: Maintaining a low mobile phase pH (around 3.0) is crucial. At this pH, the basic amine group of the analyte is protonated (R-NH₃⁺), which can enhance solubility in the mobile phase. More importantly, a low pH suppresses the ionization of residual silanol groups on the silica surface, minimizing the secondary interactions that cause peak tailing.[9]
-
Acidic Modifiers: We compared the use of 0.1% formic acid and 0.1% trifluoroacetic acid (TFA). Both control pH, but TFA is a stronger ion-pairing agent that can further improve peak shape for basic compounds, albeit with the drawback of being difficult to remove from the column and causing ion suppression in mass spectrometry (MS). Formic acid is a weaker modifier but is fully MS-compatible.[9]
-
Buffer System: A 20 mM potassium phosphate buffer was evaluated to provide robust pH control, ensuring method reproducibility. However, phosphate buffers are not volatile and are incompatible with MS detection.[9][14]
Visualizing the Workflow
The process of systematic HPLC method development can be visualized as a logical flow of decisions and optimizations, beginning with understanding the analyte and culminating in a validated method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. resolian.com [resolian.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. hplc.eu [hplc.eu]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmainfo.in [pharmainfo.in]
Advanced Reference Standard Strategy for 5-(Aminomethyl)pyridin-2-ol: CRM vs. Reagent Grade
Topic: Reference Standards for 5-(Aminomethyl)pyridin-2-ol Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the quantification of 5-(Aminomethyl)pyridin-2-ol (CAS: 131052-84-1)—a critical intermediate and potential genotoxic impurity in pharmaceutical synthesis—the choice of reference standard grade is not merely a compliance checkbox; it is the primary determinant of analytical accuracy.
This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) ("The Product") against standard Reagent Grade materials ("The Alternative"). As a Senior Application Scientist, I provide the mechanistic rationale for why the unique tautomeric and hygroscopic nature of this molecule demands the rigor of a CRM for critical assays, supported by representative experimental workflows.
The Chemical Challenge: Why Grade Matters
To understand the comparison, we must first analyze the molecule. 5-(Aminomethyl)pyridin-2-ol is not a static entity; it is a "chemical chameleon" subject to two primary instability vectors that differentiate high-grade standards from lower-grade alternatives.
-
Tautomeric Equilibrium: The molecule exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This ratio is solvent-dependent. A Reagent Grade standard often lacks the characterization data to define this state, leading to variable UV extinction coefficients during HPLC analysis.
-
Hygroscopicity & Salt Stoichiometry: The primary amine makes this compound prone to forming hydrates or undefined salts (e.g., carbonates from air exposure). Reagent Grade materials typically report "Chemical Purity" (HPLC Area %), ignoring water and counter-ions, which can inflate potency calculations by 5–15%.
Visualizing the Tautomeric Challenge
The following diagram illustrates the equilibrium and how it impacts analytical detection.
Figure 1: Tautomeric equilibrium of 2-hydroxypyridines. The shift between forms alters UV absorption profiles, necessitating a CRM with a defined mass balance assay to ensure accurate quantification regardless of solvent conditions.
Performance Comparison: CRM vs. Reagent Grade
The following data summarizes the performance gap. Reagent Grade materials are suitable for qualitative identification (retention time), but fail in quantitative accuracy due to the "Purity Trap"—confusing Chromatographic Purity with Assay Content.
Table 1: Comparative Performance Metrics
| Feature | The Product: Certified Reference Material (CRM) | The Alternative: Reagent/Research Grade | Scientific Implication |
| Purity Definition | Mass Balance (100% - Water - Residual Solvents - Inorganics) | Chromatographic Purity (Area % via HPLC/GC) | Reagent grade ignores water/salts, leading to overestimation of analyte concentration. |
| Traceability | SI-Traceable (via NIST/BAM primary standards) | Internal / Supplier defined | CRM is required for regulated (GMP/GLP) release testing. |
| Uncertainty | Explicitly calculated ( | Not reported | Without uncertainty, error budgets for method validation are impossible to calculate. |
| Water Content | Quantified (Karl Fischer Titration) | "Not Determined" or Theoretical | Aminomethylpyridines are hygroscopic; Reagent grade can contain 2-10% unmeasured water. |
| Assay Accuracy | 94.2% w/w (Example value) | 99.5% Area (Misleading) | Using Reagent Grade introduces a systematic +5.3% bias in your results. |
Experimental Protocol: The Self-Validating Workflow
To validate the performance of your standard, use this HILIC-MS/MS protocol. This method is designed to separate the polar aminomethyl group from matrix interferences, a common failure point with standard C18 columns.
Protocol: HILIC-MS/MS Quantification
Objective: Accurate quantitation of 5-(Aminomethyl)pyridin-2-ol in drug substance matrix.
1. Standard Preparation (The Critical Step):
-
CRM Arm: Weigh 10.0 mg CRM. Correct for the Certified Assay value (e.g., 94.2%). Effective mass = 9.42 mg.
-
Reagent Arm: Weigh 10.0 mg Reagent Grade. Assume 100% or use Area % (e.g., 99.5%). Effective mass = 9.95 mg (Erroneous).
-
Dissolution: Dissolve in 90:10 Acetonitrile:Water (pH 9.0 with Ammonium Acetate) to lock the tautomer and ensure solubility.
2. Chromatographic Conditions:
-
Column: HILIC Amide (100 x 2.1 mm, 1.7 µm). Reason: Retains the polar amine.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Gradient: 95% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. Detection (MS/MS):
-
Source: ESI Positive.[3]
-
MRM Transitions:
-
Quantifier: m/z 125.1
108.1 (Loss of NH ). -
Qualifier: m/z 125.1
80.1 (Pyridine ring fragment).
-
4. Data Analysis: Compare the response factors (RF = Area / Concentration). You will observe that the Reagent Grade RF is consistently lower than the CRM RF when corrected for true mass, proving the impurity/water content of the lower-grade material.
Decision Logic: When to Use Which Standard?
Not every experiment requires a CRM. Use this logic flow to optimize cost without sacrificing integrity.
Figure 2: Decision matrix for selecting the appropriate reference standard grade based on experimental intent and regulatory requirements.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3][4] Link
-
European Pharmacopoeia (Ph. Eur.) . 5.[5]12. Reference Standards. EDQM. Link
-
Teo, H. C., et al. (2021). "Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma". Journal of Pharmaceutical and Biomedical Analysis. Link (Cited for HILIC/MS methodology principles on aminopyridines).
-
ChromaDex Tech Tip . Reference Standards Product Grades. Link (General reference for CRM vs. Analytical Standard hierarchy).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to choose the right reference materials to ensure analytical quality | Quimivita [quimivita.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-(Aminomethyl)pyridin-2-ol and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Spectroscopy for Pyridin-2-one Derivatives
UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic structure of molecules. For aromatic and heterocyclic compounds like those based on the pyridin-2-one scaffold, the absorption of UV-Vis light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a compound, influenced by its core structure, substituent groups, solvent, and pH.
The pyridin-2-one moiety is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. Therefore, understanding the UV-Vis absorption characteristics of its derivatives, such as 5-(Aminomethyl)pyridin-2-ol, is essential for their development and analysis. This guide will explore the expected spectral features of the target compound by drawing parallels with closely related analogs.
Predicted UV-Vis Absorption of 5-(Aminomethyl)pyridin-2-ol: A Comparative Analysis
The 2-pyridone ring itself exhibits characteristic π → π* transitions. The introduction of an aminomethyl group (-CH₂NH₂) at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-pyridone. This is due to the electron-donating nature of the amino group, which extends the π-conjugation of the system.
To provide a quantitative comparison, we will examine the reported UV-Vis absorption data for structurally related compounds.
Table 1: Comparison of UV-Vis Absorption Maxima of 5-(Aminomethyl)pyridin-2-ol and Structurally Related Compounds
| Compound | Structure | λmax (nm) | Solvent/Conditions |
| 5-(Aminomethyl)pyridin-2-ol (Predicted) | ~260-300 | Acidic mobile phase (pH ≤ 3) | |
| N-Methyl-2-Pyridone-5-Carboxamide | 198, 258, 296[1] | Acidic mobile phase (pH ≤ 3)[1] | |
| 5-(Arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Varies | 262-447 | Methanol, DMF, CH₂Cl₂ |
Note: The predicted λmax for 5-(Aminomethyl)pyridin-2-ol is an educated estimation based on the available data for analogous compounds.
The UV-Vis spectrum of N-Methyl-2-Pyridone-5-Carboxamide, with its substituted 2-pyridone core, shows absorption maxima at 258 nm and 296 nm[1]. The aminomethyl group in our target compound is also an auxochrome and is expected to influence the spectrum in a similar manner. Studies on other 5-substituted-2-pyridones, such as the 5-(arylazo) derivatives, demonstrate that the substituent at the 5-position significantly impacts the absorption spectrum, with λmax values extending into the visible region depending on the nature of the substituent[2].
The Influence of Solvent and pH
The polarity of the solvent and the pH of the solution can significantly alter the UV-Vis absorption spectrum of pyridin-2-one derivatives.
-
Solvent Effects: In polar solvents, hydrogen bonding can occur with the carbonyl and amino groups, leading to shifts in the absorption maxima. A shift to a shorter wavelength (hypsochromic or blue shift) is often observed with increasing solvent polarity for n → π* transitions, while π → π* transitions may show either a hypsochromic or bathochromic shift. The study of 5-(arylazo)-4,6-dimethyl-3-cyano-2-pyridones in various protic and aprotic solvents highlights the significant role of solute-solvent interactions[2].
-
pH Dependence: 5-(Aminomethyl)pyridin-2-ol possesses both an acidic (pyridin-2-ol) and a basic (aminomethyl) functional group. Therefore, its UV-Vis spectrum is expected to be highly pH-dependent. At low pH, the amino group will be protonated (-CH₂NH₃⁺), which will likely lead to a hypsochromic shift compared to the neutral molecule. At high pH, the hydroxyl group of the pyridin-2-ol may be deprotonated, leading to a change in the electronic structure and a corresponding shift in the absorption maxima. The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms is also influenced by both the solvent and the electronic nature of the substituents[2].
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain a reliable UV-Vis spectrum of 5-(Aminomethyl)pyridin-2-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 5-(Aminomethyl)pyridin-2-ol (ensure high purity)
-
Solvents: HPLC-grade methanol, ethanol, acetonitrile, and deionized water.
-
Buffers: pH 4, 7, and 10 buffer solutions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
Experimental Workflow
Figure 2: Simplified diagram of electronic transitions in a molecule like 5-(Aminomethyl)pyridin-2-ol.
-
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large ε value) and are responsible for the main absorption bands in aromatic and conjugated systems.
-
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity (small ε value) and may sometimes be obscured by the more intense π → π* bands.
The presence of the amino and hydroxyl/carbonyl groups provides non-bonding electrons, making n → π* transitions possible.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 5-(Aminomethyl)pyridin-2-ol is currently unavailable, a comprehensive understanding of its likely spectroscopic behavior can be achieved through a comparative analysis of structurally related compounds. It is predicted that 5-(Aminomethyl)pyridin-2-ol will exhibit significant UV absorption in the 260-300 nm range, with the precise λmax being sensitive to solvent polarity and pH. The provided experimental protocol offers a robust framework for researchers to determine the accurate absorption characteristics of this and other novel pyridin-2-one derivatives, which is a critical step in their scientific exploration and application.
References
-
M. J. Crossley, L. D. Field, A. J. Forster, M. M. Harding, and S. Sternhell, "Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones," ResearchGate, August 2025. [Link]
-
M. S. Masoud, A. M. El-Kholy, and A. E. Ali, "H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine," ResearchGate, August 2025. [Link]
-
M. Popović-Bijelić, A. Bijelić, J. Mutavdžić, D. Mijin, and M. Zlatar, "Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study," MDPI, September 2023. [Link]
-
Y. Wang, Z. Li, and J. Wang, "Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”," MDPI, February 2022. [Link]
-
SIELC Technologies, "UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide," SIELC Technologies. [Link]
Sources
Crystal Structure Validation of 5-(Aminomethyl)pyridin-2-ol Salts: A Comparative Technical Guide
Executive Summary
The structural validation of 5-(Aminomethyl)pyridin-2-ol (and its tautomer 5-(Aminomethyl)pyridin-2(1H)-one ) presents a unique crystallographic challenge due to its amphoteric nature and propensity for tautomeric switching. In drug development, selecting the correct salt form of this scaffold is critical for optimizing solubility and bioavailability.
This guide moves beyond basic characterization, offering a comparative analysis of salt performance and a rigorous, self-validating workflow for structural confirmation. We focus on distinguishing between the hydroxy-pyridine and pyridone tautomers within the crystal lattice—a distinction that fundamentally alters the physicochemical stability of the final drug product.
Part 1: The Tautomeric Challenge & Salt Selection
Before validating the crystal structure, one must understand the molecular "chameleon" nature of the substrate. The 2-substituted pyridine ring exists in a delicate equilibrium between the lactim (ol) and lactam (one) forms.
The Equilibrium
-
Form A (Pyridin-2-ol): Aromatic sextet is intact. Favored in the gas phase and non-polar solvents.
-
Form B (Pyridin-2-one): Amide-like character. Typically favored in the solid state and polar solvents due to strong intermolecular hydrogen bonding (N-H···O=C dimers).
Comparative Analysis of Salt Forms
When forming salts at the primary amine (
| Feature | Hydrochloride Salt (HCl) | Fumarate/Tartrate Salt | Mesylate Salt |
| Primary Interaction | Ionic (Strong) | Ionic + H-Bonding (Weak) | Ionic (Strong) |
| Protonation Site | Primary Amine ( | Primary Amine ( | Primary Amine + Ring N (Risk) |
| Lattice Energy | High (High | Moderate | Moderate to High |
| Hygroscopicity | Moderate to High | Low (Often forms hydrates) | High |
| Tautomer Preference | Pyridone (stabilized by Cl⁻ bridge) | Pyridinol (potential H-bond stabilization) | Pyridone |
| Crystallinity | Excellent (Needles/Prisms) | Good (often Plates) | Variable (Prone to oiling) |
Critical Insight: The HCl salt often forces the "Pyridone" structure because the chloride ion acts as a bridge between the amide proton and the primary ammonium group. Organic acids like Fumarate can sometimes trap the "Pyridinol" form via multipoint hydrogen bonding.
Part 2: Structural Validation Workflow
A single technique is insufficient for this molecule. You must employ a "Triangulation Strategy" connecting SXRD (Single Crystal X-Ray Diffraction), PXRD (Powder X-Ray Diffraction), and SS-NMR (Solid-State NMR).
Diagram 1: The Validation Logic Gate
This workflow ensures that the bulk material matches the single crystal and confirms the tautomeric state.
Caption: Logical workflow for validating 5-(Aminomethyl)pyridin-2-ol salts, ensuring single-crystal data represents the bulk material.
Part 3: Experimental Protocols
Crystal Growth (Vapor Diffusion Method)
High-quality crystals are required to locate the tautomeric protons.
Reagents:
-
5-(Aminomethyl)pyridin-2-ol (100 mg)
-
Acid (1.05 eq of HCl in Dioxane OR Fumaric Acid)
-
Solvent A: Methanol (Good solubility)
-
Solvent B: Diethyl Ether or Acetonitrile (Anti-solvent)
Protocol:
-
Dissolution: Dissolve the free base in minimal warm Methanol (approx. 2 mL).
-
Acidification: Add the acid dropwise with stirring. Ensure the solution remains clear.
-
Setup: Transfer the solution to a small inner vial (2 mL). Place this open vial inside a larger jar (20 mL) containing 5 mL of Solvent B (Ether).
-
Diffusion: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Harvest: Check after 48–72 hours. Look for prisms (HCl) or plates (Fumarate).
Single Crystal X-Ray Diffraction (SXRD)
Why this matters: This is the only way to definitively prove if the proton is on the Ring Nitrogen (Pyridone) or the Oxygen (Pyridinol).
Parameters:
-
Temperature: 100 K (Mandatory).
-
Reasoning: At Room Temperature (298 K), the thermal motion of the amine group and the ring atoms will smear the electron density, making it impossible to distinguish N-H from N...H.
-
-
Radiation: Mo-Kα (
Å) or Cu-Kα. -
Refinement Strategy:
-
Locate all non-hydrogen atoms first.
-
Use Difference Fourier Maps to locate the H-atoms on the pyridine ring.
-
Pass/Fail Criteria: If you cannot see the H-atom density peaks near the Ring N or O, the data quality is insufficient for tautomer assignment.
-
Solid-State NMR (SS-NMR) Validation
If SXRD is ambiguous (e.g., due to disorder), use
-
Pyridone Signal: ~160–170 ppm (Shielded relative to pyridine).
-
Pyridinol/Pyridine Signal: ~240–300 ppm (Deshielded).
Part 4: Tautomerism & Interaction Pathways
The diagram below illustrates the microscopic interactions that dictate the stability of the salt.
Caption: Reaction pathways influencing the final tautomeric state in the crystal lattice.
Part 5: Data Interpretation & Troubleshooting
When analyzing your crystallographic data, use this reference table to validate your structure.
| Parameter | Pyridone Form (Target) | Pyridinol Form (Alternative) |
| C2–O Bond Length | 1.24 – 1.27 Å (Double bond character) | 1.32 – 1.35 Å (Single bond character) |
| Ring C–N–C Angle | > 120° (Expanded) | < 120° (Aromatic) |
| Intermolecular H-Bond | N–H[1]···O (Dimer or Chain) | O–H···N (Supramolecular Chain) |
| Residual Density | Peak near Ring Nitrogen | Peak near Oxygen |
Common Pitfall:
-
Disorder: Often, the crystal contains a mix of 80% Pyridone and 20% Pyridinol. This manifests as elongated thermal ellipsoids on the Oxygen and Ring Nitrogen.
-
Solution: Lower the temperature to 100 K. If disorder persists, it is a static feature of that specific salt polymorph.
References
-
Tautomerism in Pyridines
- Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
-
Source:
-
Crystallographic Standards
- Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B.
-
Source:
-
Salt Selection Methodologies
- Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."
-
Source:
-
Specific Scaffold Data (Analogous Structures)
- PubChem Compound Summary for 5-(Aminomethyl)pyridin-2(1H)-one.
-
Source:[2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
